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2-(3-Methylmorpholin-4-yl)propan-1-amine Documentation Hub

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  • Product: 2-(3-Methylmorpholin-4-yl)propan-1-amine
  • CAS: 1215981-25-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-Methylmorpholin-4-yl)propan-1-amine

Executive Summary 2-(3-Methylmorpholin-4-yl)propan-1-amine (CAS: 1215981-25-1) is a specialized diamine intermediate critical to the synthesis of next-generation kinase inhibitors, particularly those targeting the phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylmorpholin-4-yl)propan-1-amine (CAS: 1215981-25-1) is a specialized diamine intermediate critical to the synthesis of next-generation kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway and Vps34 (Vacuolar protein sorting 34). Its structure features a chiral 3-methylmorpholine ring fused to a propyl chain, providing a unique steric and electronic profile that enhances the selectivity and solubility of bioactive scaffolds.

This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this compound, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a morpholine ring substituted with a methyl group at the C3 position, and an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-alkylated propan-1-amine chain. The presence of two chiral centers (C3 on the morpholine ring and C2 on the propyl chain) results in four possible stereoisomers. In pharmaceutical applications, the (3R) -methylmorpholine configuration is frequently preferred due to its superior binding affinity in ATP-competitive inhibitor pockets.
AttributeDetail
IUPAC Name 2-(3-Methylmorpholin-4-yl)propan-1-amine
CAS Number 1215981-25-1
Molecular Formula C

H

N

O
Molecular Weight 158.24 g/mol
SMILES CC(CN)N1CCOC(C)C1
InChIKey RYFDZQWYSMSMKS-UHFFFAOYSA-N
Stereochemistry 2 Chiral Centers (C2-propyl, C3-morpholine).[1][2][3] Major diastereomer: (2S,3R) or (2R,3R) depending on target.
Structural Visualization

The following diagram illustrates the connectivity and the critical sites for chemical modification.

G cluster_0 Key Functional Regions Morpholine 3-Methylmorpholine Ring (Lipophilic/Steric Core) Linker C2-Propyl Linker (Chiral Center) Morpholine->Linker N4-Alkylation Amine Primary Amine (C1) (Nucleophilic Handle) Linker->Amine C1-Attachment

Caption: Structural decomposition of 2-(3-Methylmorpholin-4-yl)propan-1-amine highlighting the modular pharmacophore assembly.

Physicochemical Properties[1][2][3][4][9][10]

Understanding the physical behavior of this diamine is crucial for workup and purification. As a molecule containing both a tertiary amine (morpholine N) and a primary amine, it exhibits dual basicity.

PropertyValue (Experimental/Predicted)Context for Handling
Physical State Colorless to pale yellow oilHygroscopic; store under inert gas.
Boiling Point ~220°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 0.96 ± 0.05 g/cm³Slightly less dense than water.
pKa (Primary Amine) ~10.2Highly basic; protonates first in acidic media.
pKa (Morpholine N) ~7.4Less basic due to ring induction; acts as a buffer in physiological pH.
LogP 0.15 - 0.50Amphiphilic; soluble in water, alcohols, and DCM.
Polar Surface Area ~38 ŲGood membrane permeability predictor.

Synthetic Routes & Process Chemistry

Two primary routes are recommended: the Nitrile Reduction Route (preferred for industrial scalability) and the Amide Reduction Route (preferred for stereochemical control).

Route A: Nitrile Reduction (Scalable)

This route utilizes 2-chloropropionitrile to install the carbon backbone, followed by reduction.

  • Alkylation:

    • Reagents: 3-Methylmorpholine (1.0 eq), 2-Chloropropionitrile (1.1 eq), K

      
      CO
      
      
      
      (2.0 eq), KI (0.1 eq).
    • Solvent: Acetonitrile (MeCN) or DMF.

    • Conditions: Reflux (80°C) for 12–16 hours.

    • Mechanism: S

      
      2 displacement of chloride by the morpholine nitrogen. Steric hindrance at the secondary carbon of the nitrile requires iodide catalysis (Finkelstein condition).
      
    • Intermediate: 2-(3-Methylmorpholin-4-yl)propanenitrile.

  • Reduction:

    • Reagents: Raney Nickel (cat.) / H

      
       (50 psi) OR Lithium Aluminum Hydride (LAH) (2.0 eq).
      
    • Solvent: Methanol/Ammonia (for hydrogenation) or THF (for LAH).

    • Conditions: 0°C to RT (LAH) or 50°C (Hydrogenation).

    • Workup: For LAH, use Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.

Route B: Amide Reduction (Enantioselective)

To obtain a specific stereoisomer (e.g., S-propyl), start with a chiral lactate derivative or amino acid precursor.

  • Coupling: React 3-methylmorpholine with (S)-2-chloropropanamide.

  • Reduction: Reduce the resulting amide using Borane-THF (BH

    
    ·THF) or LAH to yield the amine.
    
Synthetic Workflow Diagram

Synthesis SM1 3-Methylmorpholine Inter Intermediate: 2-(3-Methylmorpholin-4-yl)propanenitrile SM1->Inter SM2 2-Chloropropionitrile SM2->Inter Prod Target: 2-(3-Methylmorpholin-4-yl)propan-1-amine Inter->Prod Reagent1 K2CO3, KI, MeCN Reflux, 16h Reagent1->Inter Reagent2 Raney Ni, H2 (50 psi) MeOH/NH3 Reagent2->Prod

Caption: Step-wise synthesis via the Nitrile Reduction pathway, prioritizing atom economy.

Applications in Drug Discovery[11]

This diamine serves as a high-value "right-hand side" fragment in kinase inhibitors.

  • Vps34 Inhibitors: The 3-methylmorpholine moiety mimics the ribose ring of ATP, fitting into the hydrophobic pocket of the Vps34 lipid kinase. The primary amine allows for amide coupling to a heteroaromatic core (e.g., pyrimidopyrimidinone).

  • Selectivity Profile: The methyl group on the morpholine ring locks the conformation, often improving selectivity against Class I PI3Ks compared to the non-methylated morpholine analogs.

  • Solubility: The basic amine/morpholine tail significantly improves the aqueous solubility of otherwise lipophilic drug candidates.

Analytical Characterization

Validating the structure requires checking for the presence of the methyl doublet and the diastereomeric mixture.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       0.9–1.1 (d, 3H, morpholine-CH
      
      
      
      ).
    • 
       1.0–1.2 (d, 3H, propyl-CH
      
      
      
      ).
    • 
       2.3–2.8 (m, multiplet, ring protons and CH-N).
      
    • 
       2.9–3.1 (m, 2H, CH
      
      
      
      -NH
      
      
      ).
    • 
       3.5–3.7 (m, 2H, morpholine-O-CH
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calculated: 159.15.
      
    • Look for fragment ion m/z ~100 (3-methylmorpholine cation).

Safety & Handling (MSDS Highlights)

  • Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).

  • Storage: Store at 2–8°C under Argon. The primary amine is sensitive to atmospheric CO

    
     (carbamate formation).
    
  • PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle only in a fume hood.

References

  • Pasquier, B., et al. (2015).[4] "Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors."[4] Journal of Medicinal Chemistry, 58(1), 376-400.[4] Link

  • PubChem Compound Summary.[5] (n.d.). "2-(3-Methylmorpholin-4-yl)propan-1-amine."[6][7] National Center for Biotechnology Information. Link

  • Sanofi. (2014). "Method for preparing 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)..." World Intellectual Property Organization, WO2020039025A1. Link

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Exploratory

2-(3-Methylmorpholin-4-yl)propan-1-amine CAS number and registry data

The following technical guide details the chemical identity, synthesis, and application of 2-(3-Methylmorpholin-4-yl)propan-1-amine , a specialized diamine building block used primarily in medicinal chemistry for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(3-Methylmorpholin-4-yl)propan-1-amine , a specialized diamine building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors (e.g., PI3K, mTOR).

[1]

Chemical Identity & Registry Data

This compound is a vicinal diamine derivative featuring a chiral 3-methylmorpholine ring. It is structurally analogous to the more common 2-(morpholin-4-yl)propan-1-amine (CAS 1005-04-5) but incorporates a methyl group on the morpholine ring to enhance metabolic stability and selectivity in drug design.

PropertyData
Chemical Name 2-(3-Methylmorpholin-4-yl)propan-1-amine
Common Analog CAS 1005-04-5 (Unmethylated parent: 2-Morpholin-4-yl-propylamine)
Component CAS 42185-06-8 (3-Methylmorpholine precursor)
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES CC1COCCN1C(C)CN
Structure Type

-Diamine / Morpholine Derivative
Chirality Two chiral centers:[1][2][3][4][5] (1) Morpholine C3,[1] (2) Propyl C2. Yields diastereomers.
pKa (Calc.) ~9.8 (Primary amine), ~7.5 (Morpholine nitrogen)

Synthetic Methodology (The "Strecker-Reduction" Protocol)[3]

Retrosynthetic Analysis

The most robust route to 1,2-diamines where the secondary amine is sterically hindered (like 3-methylmorpholine) is the Strecker Synthesis followed by nitrile reduction. Direct alkylation of 3-methylmorpholine with 2-chloropropan-1-amine is often low-yielding due to polymerization and poly-alkylation.

Pathway Logic:

  • Condensation: 3-Methylmorpholine reacts with acetaldehyde to form an iminium ion in situ.

  • Addition: Cyanide attacks the iminium to form the

    
    -aminonitrile.
    
  • Reduction: The nitrile is reduced to a primary amine, yielding the target.

Experimental Protocol

Note: This protocol describes the synthesis of the racemic mixture regarding the propyl chain, assuming the use of enantiopure (3S)-3-methylmorpholine.

Step 1: Strecker Synthesis of 2-(3-methylmorpholin-4-yl)propanenitrile
  • Reagents: (3S)-3-Methylmorpholine (1.0 eq), Acetaldehyde (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), ZnI₂ (cat.), Acetonitrile (Solvent).

  • Procedure:

    • Dissolve (3S)-3-methylmorpholine in anhydrous acetonitrile under N₂ atmosphere.

    • Cool to 0°C. Add acetaldehyde dropwise. Stir for 30 min to allow hemiaminal formation.

    • Add ZnI₂ (5 mol%) followed by slow addition of TMSCN.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).

    • Purification: The resulting aminonitrile is often stable enough for the next step without chromatography.

Step 2: Nitrile Reduction to Target Amine
  • Reagents: LiAlH₄ (2.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

    • Add the crude nitrile (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

    • Reflux the mixture for 4-6 hours to ensure complete reduction of the C≡N bond.

    • Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the white precipitate (aluminum salts) through Celite.

    • Concentrate the filtrate. The residue is the crude diamine.

    • Final Purification: Distillation under reduced pressure (high vacuum) or conversion to the dihydrochloride salt (HCl/Dioxane) for recrystallization.

Stereochemical Considerations

Because 3-methylmorpholine is chiral and the Strecker reaction creates a new stereocenter at the propyl C2 position, the product will be a mixture of diastereomers (e.g., S,S and S,R).

  • Resolution: If a single isomer is required for SAR (Structure-Activity Relationship) studies, the diastereomers are best separated by Chiral HPLC or SFC (Supercritical Fluid Chromatography) at the final amine stage.

Reaction Pathway Visualization

The following diagram illustrates the Strecker-Reduction workflow, highlighting the formation of the intermediate nitrile and the generation of diastereomers.

G Start 3-Methylmorpholine (Chiral Scaffold) Intermediate Intermediate: alpha-Aminonitrile Start->Intermediate Strecker Reaction (ZnI2 cat.) Reagents1 Acetaldehyde + TMSCN Reagents1->Intermediate Product Target: 2-(3-Methylmorpholin-4-yl) propan-1-amine Intermediate->Product Hydride Reduction (Reflux) Reagents2 LiAlH4 (Reduction) Reagents2->Product Isomers Diastereomeric Mixture (S,R / S,S) Product->Isomers Stereo Check

Figure 1: Synthetic workflow via Strecker chemistry converting 3-methylmorpholine to the target diamine.

Medicinal Chemistry Applications

This molecule serves as a critical pharmacophore in drug discovery, specifically for:

  • Solubility Enhancement: The basic amine and the morpholine oxygen lower the LogP, improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The C3-methyl group on the morpholine ring sterically hinders N-dealkylation and oxidation by Cytochrome P450 enzymes, a common failure point for plain morpholine drugs.

  • Kinase Selectivity: In PI3K/mTOR inhibitors, the morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The propyl-amine tail extends into the solvent-exposed region, allowing for solubilizing modifications.

Handling & Safety Data (SDS Summary)

As a low-molecular-weight primary amine, this compound poses specific hazards.

Hazard ClassGHS ClassificationHandling Protocol
Skin Corrosion Category 1B (Causes severe burns)Wear butyl rubber gloves. Use in fume hood.
Eye Damage Category 1 (Risk of blindness)Wear chemical splash goggles + face shield.
Acute Toxicity Category 4 (Oral/Inhalation)Avoid dust/mist generation.
Storage Hygroscopic / Air SensitiveStore under Nitrogen/Argon. Keep cold (2-8°C).

References

  • PubChem. (2025).[2][6] Compound Summary: 2-(Morpholin-4-yl)propan-1-amine (Parent Analog).[6] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of

    
    -Amino Acids and Derivatives (Strecker and Mannich Strategies).[Link]
    
  • Matrix Fine Chemicals. (2025). 3-(Morpholin-4-yl)propan-1-amine Registry Data.[Link][1]

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 2-(3-Methylmorpholin-4-yl)propan-1-amine

[1][2] Executive Summary This technical guide provides an in-depth analysis of the solubility profile for 2-(3-Methylmorpholin-4-yl)propan-1-amine . As a diamine building block featuring both a primary amine and a steric...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile for 2-(3-Methylmorpholin-4-yl)propan-1-amine . As a diamine building block featuring both a primary amine and a sterically hindered tertiary morpholine ring, this molecule exhibits a distinct amphiphilic physicochemical profile.

Key Technical Insights:

  • Classification: Highly polar, basic amphiphile.

  • Primary Solvency: Miscible in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF).

  • Process Utility: Excellent solubility in chlorinated solvents (DCM) makes it suitable for acylation/alkylation reactions; however, its high water solubility presents challenges during aqueous workup, necessitating specific pH adjustments for extraction.

  • Stability Warning: As a primary amine, solutions in ketones (Acetone, MEK) are metastable due to potential imine formation; these solvents should be avoided for storage.

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the molecular architecture. The molecule consists of a hydrophilic "head" (primary amine) and a semi-lipophilic heterocyclic "tail" (methyl-morpholine).[1]

PropertyValue (Predicted/Approx)Impact on Solubility
Molecular Weight ~158.24 g/mol Low MW favors high solubility in diverse solvents.[2][1]
cLogP -0.3 to 0.1Indicates high hydrophilicity; favors aqueous/polar organic phases.[2][1]
pKa (Primary Amine) ~10.2Highly basic; protonates readily in acidic media.[1]
pKa (Morpholine N) ~7.4 - 8.0Moderately basic; reduced basicity due to oxygen induction and steric hindrance.[2][1]
H-Bond Donors 2 (

)
Strong interaction with protic solvents (Water, Alcohols).[2][1]
H-Bond Acceptors 3 (Ether O, 2x N)Facilitates solubility in ethers and chlorinated solvents.[1]
Structural Impact on Solvation

The 3-methyl group on the morpholine ring introduces local steric hindrance near the tertiary nitrogen.[1] While the parent morpholine is fully water-miscible, this methyl group slightly disrupts the hydration shell, marginally increasing lipophilicity.[1] This makes the molecule more soluble in ethers (THF, MTBE) than its non-methylated analogs.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their thermodynamic compatibility with 2-(3-Methylmorpholin-4-yl)propan-1-amine.

Class A: High Solubility (>100 mg/mL)

These are the preferred solvents for stock solution preparation and homogeneous reactions.

  • Polar Protic: Water, Methanol, Ethanol, Isopropanol.

    • Mechanism:[2][3] Strong Hydrogen bonding with the primary amine and ether oxygen.

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN).

    • Mechanism:[2][3] Dipole-dipole interactions.[2][1]

  • Chlorinated: Dichloromethane (DCM), Chloroform (

    
    ).
    
    • Mechanism:[2][3] Favorable dispersion forces and weak H-bond donor ability of the solvent.[2][1]

Class B: Moderate Solubility (10 - 50 mg/mL)

Useful for crystallization or as co-solvents.[2][1]

  • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-Dioxane.[2][1]

  • Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate.

    • Note: Solubility in esters is moderate, but long-term stability is poor due to potential aminolysis (reaction of the primary amine with the ester).[1]

Class C: Low Solubility (<1 mg/mL)

Ideal antisolvents for precipitation/crystallization.

  • Aliphatic Hydrocarbons: n-Hexane, n-Heptane, Cyclohexane.[2][1]

    • Reasoning: The high polarity of the diamine core is incompatible with the non-polar hydrocarbon lattice.

  • Non-polar Aromatics: Toluene (Low to Moderate—solubility increases with temperature).[1]

Class X: Reactive Solvents (AVOID)[1][2]
  • Ketones: Acetone, Methyl Ethyl Ketone (MEK).

    • Risk:[2][3][4] Formation of Schiff bases (imines) with the primary amine function (

      
      ).[2][1]
      

Visualization: Solubility Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityMatrix Start Application Goal Reaction Synthesis/Reaction Start->Reaction Purification Purification/Extraction Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis PolarRxn Polar/Nucleophilic Subst. (Use ACN, DMF, DMSO) Reaction->PolarRxn High Polarity Req NonPolarRxn Acylation/Amidation (Use DCM, THF) Reaction->NonPolarRxn Standard Org Syn Avoid AVOID Ketones/Esters (Side Reactions) Reaction->Avoid Warning AqWorkup Aqueous Workup Purification->AqWorkup Cryst Crystallization (Solvent: IPA | Anti: Heptane) Purification->Cryst Diluent Diluent Selection (MeOH, Water/ACN) Analysis->Diluent pH_Low Acidic pH (<4) Stays in Water (Salt) AqWorkup->pH_Low Add HCl pH_High Basic pH (>12) Extract to DCM/EtOAc AqWorkup->pH_High Add NaOH

Figure 1: Solvent selection decision matrix based on process requirements.

Experimental Protocol: Thermodynamic Solubility Assessment

Since specific batch-to-batch variations (polymorphs, salt forms) affect solubility, you must validate the solubility of your specific lot.[2][1] Do not rely solely on literature values for critical formulation steps.

Method: Equilibrium Shake-Flask (Gold Standard) Detection: HPLC-UV (210 nm) or Gravimetric[2][1]

Reagents & Equipment[1][2][5]
  • Test Compound: 2-(3-Methylmorpholin-4-yl)propan-1-amine (Free base or Salt).[2][1]

  • Solvents: HPLC Grade.[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters (or Nylon for aqueous), HPLC vials.

Step-by-Step Workflow
  • Supersaturation:

    • Add excess solid compound (~20 mg) to 1 mL of the target solvent in a clear glass vial.

    • Visual Check: If the solid dissolves instantly, add more until a visible precipitate remains at the bottom.

  • Equilibration:

    • Seal the vial tightly (Parafilm over cap).

    • Agitate on an orbital shaker at 25°C (or target temp) for 24 hours .

    • Note: For viscous solvents (DMSO), ensure vigorous mixing.

  • Phase Separation:

    • Allow the samples to stand for 1 hour to let solids settle.

    • Draw up the supernatant and filter through a 0.45 µm syringe filter .

    • Critical: Pre-saturate the filter with a small volume of the solution to prevent adsorption loss.

  • Quantification (HPLC Method):

    • Dilute the filtrate 100x or 1000x with Mobile Phase A (Water/0.1% TFA).

    • Inject onto C18 Column.[1]

    • Calculate concentration against a standard curve of the compound in Methanol.

ProtocolWorkflow Step1 1. Supersaturation (Add excess solid to solvent) Step2 2. Equilibration (Shake 24h @ 25°C) Step1->Step2 Step3 3. Filtration (0.45 µm PTFE/Nylon) Step2->Step3 Step4 4. Dilution (Bring into linear range) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify vs Standard) Step4->Step5

Figure 2: Thermodynamic solubility determination workflow.

Critical Application Notes

Salt Formation & Solubility Switching

The free base is an oil or low-melting solid with high organic solubility.[2][1] To isolate this compound from water, you cannot simply extract with DCM at neutral pH due to its partial water miscibility.

  • Protocol: Adjust aqueous layer to pH > 12 using NaOH. This suppresses ionization (

    
    ), forcing the molecule into the organic layer (DCM or EtOAc).
    
  • Salt Forms: Converting the oil to an HCl or Oxalate salt will drastically invert the solubility profile (Insoluble in DCM/Ether; Soluble in Water).

Chromatography[1][2]
  • Reverse Phase (C18): The compound is basic. You must use a high pH buffer (Ammonium Bicarbonate, pH 10) or an ion-pairing agent (TFA/Formic Acid) to prevent peak tailing.[2][1]

  • Normal Phase: Not recommended due to strong interaction with silica silanols.[1]

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][5] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][1] [Link]

  • PubChem Compound Summary. (2023). 2-(Morpholin-4-yl)propan-1-amine Derivatives (Analogous Structures). National Center for Biotechnology Information.[1] [Link]

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[2][1] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(3-Methylmorpholin-4-yl)propan-1-amine

An In-depth Guide to the Synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine for Researchers and Drug Development Professionals Introduction and Significance 2-(3-Methylmorpholin-4-yl)propan-1-amine is a substituted mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine for Researchers and Drug Development Professionals

Introduction and Significance

2-(3-Methylmorpholin-4-yl)propan-1-amine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a prevalent heterocyclic motif found in numerous approved drugs and bioactive molecules, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of 2-(3-Methylmorpholin-4-yl)propan-1-amine, featuring a methyl group on the morpholine ring and an aminopropyl side chain, offers a unique three-dimensional structure for probing receptor interactions and optimizing pharmacokinetic profiles. This guide provides a comprehensive overview of a proposed synthetic route to this compound, grounded in established chemical principles and supported by relevant literature.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine can be efficiently achieved through a two-step sequence. The first key step is the synthesis of the crucial intermediate, 3-methylmorpholine. Subsequently, a reductive amination reaction is employed to couple 3-methylmorpholine with a suitable three-carbon synthon to yield the final product. This strategy is advantageous due to the commercial availability of starting materials and the high efficiency of the reductive amination process.

Experimental Workflow Diagram

cluster_0 Step 1: Synthesis of 3-Methylmorpholine cluster_1 Step 2: Reductive Amination A Starting Material (e.g., (R)-4-(4-methoxybenzyl)-3-methylmorpholine) B Reaction with 1-chloroethyl chloroformate A->B C Methanolysis B->C D Work-up and Isolation C->D E 3-Methylmorpholine Hydrochloride D->E F 3-Methylmorpholine E->F Neutralization H Formation of Imine/Enamine Intermediate F->H G 1-Aminopropan-2-one (or protected equivalent) G->H I Reduction (e.g., NaBH4, H2/Pd-C) H->I J Work-up and Purification I->J K 2-(3-Methylmorpholin-4-yl)propan-1-amine J->K

Caption: Overall workflow for the synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine.

Part 1: Synthesis of 3-Methylmorpholine Hydrochloride

3-Methylmorpholine is a key building block for this synthesis. While it can be prepared through various methods, one common approach involves the deprotection of a suitably protected precursor.[1][2] The following protocol is adapted from established procedures for the synthesis of (R)-3-methylmorpholine hydrochloride.[1]

Experimental Protocol

Materials and Equipment:

  • (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

  • 1-Chloroethyl chloroformate

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for filtration and washing

Procedure:

  • To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (1.0 eq) in 1,2-dichloroethane, add 1-chloroethyl chloroformate (4.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in methanol and heat to 80 °C for 1 hour.

  • Evaporate the methanol under reduced pressure.

  • Wash the resulting solid residue with ethyl acetate and dry to afford (3R)-3-methylmorpholine hydrochloride as a white crystalline solid.[1]

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )
(5R)-4-(4-methoxybenzyl)-5-methylmorpholine1.0221.29
1-Chloroethyl chloroformate4.0142.98
MethanolSolvent32.04
1,2-DichloroethaneSolvent98.96

Expected Yield: ~74%[1]

Part 2: Synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4][5] This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism & Rationale

The reaction proceeds in two main stages:

  • Imine/Enamine Formation: 3-Methylmorpholine acts as a nucleophile, attacking the carbonyl carbon of 1-aminopropan-2-one. This is followed by dehydration to form a transient iminium ion, which is in equilibrium with its enamine tautomer.

  • Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation, delivers a hydride to the electrophilic carbon of the iminium ion (or the double bond of the enamine), resulting in the formation of the final amine product.

The choice of reducing agent is crucial. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[6] Alternatively, catalytic hydrogenation over a palladium catalyst offers a greener approach.[5]

Experimental Protocol

Materials and Equipment:

  • 3-Methylmorpholine hydrochloride

  • Sodium hydroxide (for neutralization)

  • 1-Aminopropan-2-one hydrochloride (or a suitable protected precursor)

  • Methanol (MeOH) or another suitable protic solvent

  • Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and a hydrogen source

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification (e.g., separatory funnel, chromatography column)

Procedure:

  • Neutralize 3-methylmorpholine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent.

  • Dissolve the free 3-methylmorpholine (1.0 eq) and 1-aminopropan-2-one hydrochloride (1.0 eq) in methanol.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(3-methylmorpholin-4-yl)propan-1-amine.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )
3-Methylmorpholine1.0101.15
1-Aminopropan-2-one hydrochloride1.0109.56
Sodium Borohydride1.537.83
MethanolSolvent32.04

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-Chloroethyl chloroformate is highly corrosive and toxic; handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle away from ignition sources and add to protic solvents carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization

The final product and intermediates should be characterized using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

  • Google Patents. (2016). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • ChemBK. (2024). 3-Methylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-3-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1005-04-5| Chemical Name : 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (2020). WO2020039025A1 - Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl). Retrieved from https://patents.google.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

  • MDPI. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

  • IJPPR. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PMC. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(MORPHOLIN-4-YL)PROPAN-1-AMINE | CAS 123-00-2. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 2-(3-Methylmorpholin-4-yl)propan-1-amine in Drug Discovery

Executive Summary 2-(3-Methylmorpholin-4-yl)propan-1-amine represents a high-value "privileged structure" intermediate, specifically engineered to address two perennial challenges in medicinal chemistry: metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylmorpholin-4-yl)propan-1-amine represents a high-value "privileged structure" intermediate, specifically engineered to address two perennial challenges in medicinal chemistry: metabolic stability and aqueous solubility . Unlike linear alkyl linkers or unsubstituted morpholines, this branched, chiral moiety introduces steric bulk that hinders oxidative metabolism (CYP450) while maintaining the favorable physicochemical properties of the morpholine ether.

This guide provides a comprehensive technical framework for synthesizing, handling, and incorporating this intermediate into pharmaceutical scaffolds. It moves beyond basic properties to explore the causality of its performance in kinase inhibitors (e.g., PI3K/mTOR) and GPCR ligands.

Chemical Profile & Mechanistic Insight

Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 2-(3-Methylmorpholin-4-yl)propan-1-aminePrecision nomenclature
Molecular Formula C₈H₁₈N₂OLow MW fragment (<200 Da)
Molecular Weight 158.24 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Chiral Centers Two (C3 on morpholine, C2 on propyl chain)Enables 4 diastereomers for SAR fine-tuning
pKa (Calc.) ~9.8 (Primary Amine), ~7.5 (Morpholine N)Dual basicity aids lysosomal trapping/solubility
Boiling Point ~205°C (Predicted)High boiling point; stable in refluxing solvents
Solubility Miscible in water, MeOH, DCMExcellent handle for solubilizing lipophilic cores
The "Magic Methyl" & Branching Effect

The structural distinctiveness of this intermediate lies in the 3-methyl group on the morpholine ring and the branching at the C2 propyl position .

  • Conformational Lock: The 3-methyl group restricts the conformational flexibility of the morpholine ring, often locking it into a chair conformation that favors specific binding interactions in enzyme pockets (e.g., the ATP-binding site of kinases).

  • Metabolic Blockade: The branching at the propyl chain (C2) adjacent to the nitrogen protects the amine from rapid deamination by amine oxidases.

Synthesis & Preparation Protocols

While often purchased, in-house preparation allows for stereochemical control. The most robust industrial route involves the nucleophilic displacement of a 2-halopropionitrile followed by reduction.

Diagram: Retrosynthetic Pathway[1]

SynthesisPath SM1 3-Methylmorpholine (Chiral or Racemic) INT Intermediate: 2-(3-Methylmorpholin-4-yl)propanenitrile SM1->INT SN2 Displacement K2CO3, MeCN, Reflux SM2 2-Chloropropionitrile SM2->INT PROD Target: 2-(3-Methylmorpholin-4-yl)propan-1-amine INT->PROD Reduction Raney Ni, H2 (50 psi) or LAH/THF

Figure 1: Synthetic pathway via nitrile displacement and hydrogenation. This route allows for the retention of chirality if starting from enantiopure 3-methylmorpholine.

Protocol: Nitrile Displacement (Step 1)

Objective: Synthesis of 2-(3-methylmorpholin-4-yl)propanenitrile.

  • Setup: Charge a dry 3-neck round-bottom flask with 3-methylmorpholine (1.0 equiv) and acetonitrile (10 vol).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) or DIPEA (1.2 equiv). Note: Inorganic bases are preferred to simplify workup.

  • Alkylation: Add 2-chloropropionitrile (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (80°C) for 12–16 hours. Monitor by GC-MS or TLC (stain with KMnO₄).

  • Workup: Cool to RT. Filter off solids (salts).[1][2] Concentrate the filtrate.

  • Purification: The crude nitrile is usually sufficiently pure (>90%) for reduction. If not, distill under reduced pressure.

Protocol: Nitrile Reduction (Step 2)

Objective: Conversion to the primary amine.

  • Catalyst: Use Raney Nickel (approx. 10 wt% loading) or 10% Pd/C in methanol/ammonia (7N NH₃ in MeOH).

    • Critical: The presence of ammonia prevents the formation of secondary amine dimers during reduction.

  • Hydrogenation: Pressurize with H₂ (40–50 psi) in a Parr shaker or autoclave at RT for 6–12 hours.

  • Isolation: Filter catalyst carefully (pyrophoric risk). Concentrate filtrate to obtain the crude amine oil.[3]

  • Salt Formation (Optional but Recommended): Dissolve oil in diethyl ether and add 4M HCl in dioxane to precipitate the dihydrochloride salt . This solid is non-hygroscopic and stable for long-term storage.

Application: Coupling to Pharmaceutical Scaffolds

This intermediate is primarily used as a nucleophile to attach the "solubilizing tail" to a drug core.

Diagram: Coupling Decision Logic

CouplingLogic Start Core Scaffold Type Type1 Aryl Halide / Heterocycle (Cl, F, Br) Start->Type1 Type2 Carboxylic Acid Start->Type2 Action1 S_NAr Reaction Type1->Action1 Action2 Amide Coupling Type2->Action2 Cond1 Conditions: DIPEA, DMSO/NMP, 100-120°C Action1->Cond1 Cond2 Conditions: HATU or T3P, DIPEA, DMF, RT Action2->Cond2 Result Final Drug Candidate Cond1->Result Cond2->Result

Figure 2: Decision matrix for coupling the intermediate to drug scaffolds based on electrophile type.

Protocol: Amide Coupling (High Yield Variant)

Context: Attaching the amine to a carboxylic acid core (e.g., Indole-3-carboxylic acid).

  • Activation: Dissolve the Carboxylic Acid Core (1.0 equiv) in dry DMF (10 vol). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to activate the acid.

    • Why HATU? It minimizes racemization and works well for sterically hindered amines.

  • Addition: Add 2-(3-Methylmorpholin-4-yl)propan-1-amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Sat. NaHCO₃ (removes acid/HATU byproducts).

    • Wash with Water (removes DMF).

    • Wash with Brine .

    • Dry over MgSO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient). The product will be polar; start with 95:5 DCM:MeOH.

Quality Control & Troubleshooting

Common Impurities
  • Dimer (Secondary Amine): Formed during hydrogenation if ammonia is insufficient. Detection: LC-MS shows [2M-NH3]+ mass.

  • Regioisomer: If 3-methylmorpholine alkylates at the wrong position (rare) or if the starting nitrile rearranged. Detection: 1H NMR (check integration of methyl doublet).

Handling Precautions
  • Hygroscopicity: The free base amine absorbs water and CO₂ from air (forming carbamates). Always store under Nitrogen/Argon or as the HCl salt.

  • Stereochemistry Check: If using chiral starting material, verify optical rotation or use Chiral HPLC to ensure no racemization occurred during the high-temperature SN2 step.

References

  • Vertex AI Search. (2023). Drug candidates containing 3-methylmorpholine moiety. Retrieved from

  • Organic Syntheses. (2010). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org. Synth. 2010, 87, 161-172. Retrieved from

  • BenchChem. (2025). (R)-3-Methylmorpholine: A Technical Guide to its Applications. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem. Retrieved from

  • PubChem. (2025). 2-(Morpholin-4-yl)propan-1-amine Compound Summary. Retrieved from

Sources

Method

Reductive amination reactions involving 3-methylmorpholine derivatives

Application Note: Optimized Reductive Amination Protocols for 3-Methylmorpholine Derivatives Executive Summary & Strategic Importance 3-Methylmorpholine is a "privileged structure" in modern medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for 3-Methylmorpholine Derivatives

Executive Summary & Strategic Importance

3-Methylmorpholine is a "privileged structure" in modern medicinal chemistry, serving as a critical chiral building block for modulating physicochemical properties (solubility, lipophilicity/LogD) and pharmacokinetic profiles (metabolic stability).[1] It features prominently in inhibitors of the PI3K/Akt/mTOR signaling pathway and various CNS-active agents.[1]

However, the introduction of the C3-methyl group breaks the symmetry of the morpholine ring, introducing steric hindrance proximal to the nucleophilic nitrogen. This steric bulk significantly alters the kinetics of iminium ion formation compared to unsubstituted morpholine, often requiring tailored reductive amination protocols to suppress side reactions (e.g., reduction of the carbonyl prior to amination) and ensure high yields.

This guide provides three validated protocols ranging from standard "workhorse" conditions to advanced methods for sterically congested substrates, grounded in mechanistic causality.

Mechanistic Insight: The "C3-Steric Gate"

The success of reductive amination hinges on the formation of the iminium ion intermediate. With 3-methylmorpholine, the C3-methyl group creates a "steric gate" that impedes the approach of the carbonyl electrophile, particularly with ketones or bulky aldehydes.

Key Mechanistic Considerations:

  • Nucleophilicity vs. Sterics: While the methyl group is electron-donating (potentially increasing N-basicity), the steric clash destabilizes the tetrahedral intermediate formed during hemiaminal synthesis.

  • Iminium Geometry: The resulting iminium ion may face significant A(1,3)-strain, shifting the equilibrium back toward the starting materials.

  • Selectivity: Fast-acting reducing agents (e.g., NaBH₄) must be avoided to prevent direct reduction of the unreacted carbonyl. We utilize agents that selectively reduce the protonated iminium species.[2][3]

Visualizing the Reaction Pathway

ReductiveAmination Start 3-Methylmorpholine (Amine) Hemiaminal Hemiaminal (Unstable Intermediate) Start->Hemiaminal Nucleophilic Attack (Slowed by C3-Me) Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Iminium->Hemiaminal Hydrolysis Product N-Alkylated Product (Target) Iminium->Product Hydride Transfer (STAB/NaBH3CN)

Figure 1: Reaction pathway highlighting the rate-limiting formation of the hemiaminal/iminium species due to C3-methyl steric hindrance.

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB/DCE)

Best for: Aliphatic/Aromatic Aldehydes and Reactive Ketones.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[4] Unlike NaBH₃CN, STAB is non-toxic (no cyanide) and exhibits superior selectivity for iminium ions over carbonyls, minimizing the need for pH monitoring.

Reagents:

  • (R)- or (S)-3-Methylmorpholine (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[5]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-methylmorpholine (1.0 equiv) and the carbonyl substrate (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones). Stir at Room Temperature (RT) for 30–60 minutes. Note: This "pre-complexation" time is critical for 3-methylmorpholine to establish the iminium equilibrium before reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion. Allow the reaction to warm to RT and stir for 2–16 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the imine intermediate (often visible if stable) and starting amine.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH 8–9). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium-Mediated Amination

Best for: Sterically Hindered Ketones or Electron-Deficient Amines.

When the C3-methyl group of the morpholine clashes with a bulky ketone (e.g., acetophenones, cyclic ketones), iminium formation is energetically unfavorable. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species.

Reagents:

  • 3-Methylmorpholine (1.0 equiv)

  • Ketone (1.0 – 1.2 equiv)

  • Ti(OiPr)₄ (neat, 1.2 – 1.5 equiv)

  • Reducing Agent: NaBH₄ (sodium borohydride) or NaBH₃CN

  • Solvent: Ethanol (absolute) or Methanol

Step-by-Step Procedure:

  • Imine Formation: In a sealed vial, mix 3-methylmorpholine and the ketone. Add Ti(OiPr)₄ (1.25 equiv) neat.

  • Incubation: Stir the viscous mixture at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered). Mechanism: The titanium coordinates the carbonyl oxygen, enhancing electrophilicity, while scavenging the water byproduct to form TiO₂.

  • Dilution: Dilute the mixture with absolute Ethanol (0.5 M).

  • Reduction: Caution—exothermic. Add NaBH₄ (2.0 equiv) carefully. Stir for 2–4 hours at RT.

  • Hydrolysis (Critical): The reaction will contain titanium salts. Quench by adding 1N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product. Proceed with standard extraction or SCX (Strong Cation Exchange) chromatography.

Protocol C: Green Catalytic Hydrogenation

Best for: Large-scale synthesis, Acid-sensitive substrates, or Benzyl protection.

Reagents:

  • 3-Methylmorpholine (1.0 equiv)

  • Carbonyl (1.0 equiv)

  • Catalyst: Pd/C (10% w/w) or Pt/C (sulfided)

  • Hydrogen source: H₂ gas (balloon or 1-5 bar)

  • Solvent: Methanol or Ethanol[4]

Step-by-Step Procedure:

  • Mix: Dissolve amine and carbonyl in Methanol (0.1 M).

  • Catalyst: Add Pd/C (5-10 mol%). Safety: Add catalyst under inert gas (Argon) to avoid ignition of methanol vapors.

  • Hydrogenation: Purge with H₂. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient for aldehydes; 3-5 bar Parr shaker for ketones) for 12-24 hours.

  • Filtration: Filter through Celite/Membrane to remove Pd/C.

  • Isolation: Evaporate solvent. This method often yields high-purity product without aqueous workup.

Comparative Data & Selection Guide

Table 1: Reducing Agent Compatibility Matrix

FeatureSTAB (Protocol A)Ti(OiPr)₄ + NaBH₄ (Protocol B)H₂ / Pd/C (Protocol C)
Primary Use Case General Purpose, AldehydesHindered Ketones, Weak AminesScale-up, Green Chem
Steric Tolerance ModerateHighLow to Moderate
Water Tolerance Low (decomposes slowly)Very Low (Ti reacts with water)High
Chemoselectivity Excellent (No C=O reduction)Good (Imine formed first)Poor (Reduces C=C, NO₂, etc.)
Acid Sensitivity Tolerates acid-labile groupsBasic conditionsNeutral
Decision Tree for Protocol Selection

DecisionTree Start Substrate Analysis: 3-Methylmorpholine + Carbonyl Q1 Is the Carbonyl a Hindered Ketone? Start->Q1 Q2 Are there reducible groups (C=C, NO2, Benzyl)? Q1->Q2 No (Aldehyde/Simple Ketone) ProtoB Protocol B: Ti(OiPr)4 (Lewis Acid Activation) Q1->ProtoB Yes (e.g., Acetophenone) ProtoA Protocol A: STAB/DCE (Standard) Q2->ProtoA Yes (Chemoselectivity needed) ProtoC Protocol C: H2 / Pd/C (Catalytic) Q2->ProtoC No (Cleanest profile)

Figure 2: Logical workflow for selecting the optimal reductive amination condition.

Troubleshooting & Optimization

  • Problem: Low Conversion with Ketones.

    • Cause: The C3-methyl group hinders the attack on the ketone carbonyl.

    • Solution: Switch to Protocol B. The Titanium activates the carbonyl and traps water, forcing the equilibrium to the imine. Alternatively, add molecular sieves (4Å) to Protocol A.

  • Problem: Dialkylation (with Primary Amines).

    • Note: Since 3-methylmorpholine is a secondary amine, dialkylation is impossible. However, if synthesizing the ring from a primary amine precursor, this is a risk.

  • Problem: Racemization.

    • Insight: The chiral center at C3 is generally stable under these conditions. However, if the aldehyde/ketone has an alpha-chiral center, diastereomers will form. 3-Methylmorpholine often exerts significant diastereocontrol (1,3-induction).

  • Problem: Product Trapped in Titanium Emulsion.

    • Solution: Use the "Celite + NaOH" quench method described in Protocol B. Do not just add water; the resulting gel is unfilterable.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • BenchChem Technical Support. (2025). "(R)-3-Methylmorpholine: A Privileged Chiral Building Block in Modern Medicinal Chemistry." BenchChem Application Notes. Link

  • Liu, G., et al. (2010). "Discovery of 3-methylmorpholines as potent, selective and orally bioavailable PI3K inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 20(22), 6666-6670. Link

Sources

Application

Application Note: Peptide Coupling of 2-(3-Methylmorpholin-4-yl)propan-1-amine

This Application Note and Protocol guide details the specific handling, coupling conditions, and purification strategies for 2-(3-Methylmorpholin-4-yl)propan-1-amine . This molecule represents a class of basic, solubiliz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific handling, coupling conditions, and purification strategies for 2-(3-Methylmorpholin-4-yl)propan-1-amine .

This molecule represents a class of basic, solubilizing building blocks often used in medicinal chemistry to modulate the physicochemical properties (LogD, pKa, solubility) of drug candidates. Its structural duality—containing a reactive primary amine and a basic tertiary morpholine ring—requires a tailored approach to prevent product loss during workup and to ensure high coupling efficiency.

Introduction & Chemical Context

2-(3-Methylmorpholin-4-yl)propan-1-amine is a bifunctional building block.

  • Functional Group A (Nucleophile): A primary amine (

    
    ) at the C1 position, which serves as the attachment point for carboxylic acids via amide bond formation.
    
  • Functional Group B (Solubilizer/Base): A 3-methylmorpholine moiety attached at the C2 position. This tertiary amine remains untouched during coupling but imparts basicity (

    
    ) and polarity to the final molecule.
    
Critical Challenges
  • Workup Compatibility: The presence of the basic morpholine nitrogen means the final product will be protonated under acidic conditions. Standard acidic washes (e.g., 1N HCl) used to remove excess coupling reagents will extract the product into the aqueous phase, leading to catastrophic yield loss.

  • Self-Buffering: The tertiary amine can act as an internal proton scavenger, potentially altering the stoichiometry of added bases (e.g., DIEA/NMM) required for the coupling reaction.

Recommended Coupling Protocols

Two protocols are provided: Method A (Standard High-Yield) for research-scale synthesis using HATU, and Method B (Scalable/Green) using T3P (Propylphosphonic Anhydride).

Method A: HATU/DIEA (The "Gold Standard" for Research)

Best for: Small scale (mg to g), valuable acids, or sterically hindered substrates.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Amine: 2-(3-Methylmorpholin-4-yl)propan-1-amine (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA/DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Protocol:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.

  • Base Addition: Add DIEA. Stir for 2–5 minutes to activate the acid (formation of the O-At active ester). Note: The solution typically turns yellow.

  • Amine Addition: Add 2-(3-Methylmorpholin-4-yl)propan-1-amine.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.[1]

    • Success Metric: Disappearance of starting acid and appearance of Product Mass

      
      .
      
  • Quench: Add a small volume of water or saturated

    
    .
    
Method B: T3P/Pyridine (Scalable & Low Epimerization)

Best for: Larger scale (>5g), avoiding toxic byproducts, and simple workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 2-(3-Methylmorpholin-4-yl)propan-1-amine (1.1 equiv)[2]

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (2.5 – 3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Protocol:

  • Combine: Dissolve Acid, Amine, and Base in EtOAc.

  • Coupling: Add T3P solution dropwise at

    
    , then warm to RT.
    
  • Reaction: Stir for 2–12 hours. T3P kinetics are generally slower than HATU but cleaner.

The Critical Workup (Purification Strategy)

WARNING: Do not use the standard "Acid-Base-Brine" wash sequence.

Since the product contains a basic morpholine ring, it behaves like an alkaloid.

  • If Acidic (pH < 4): Product is ionic (water-soluble).

  • If Basic (pH > 9): Product is neutral (organic-soluble).

Optimized Extraction Protocol
  • Dilution: Dilute reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Tip: If the product is very polar, use a mixture of DCM:Isopropanol (3:1) to improve solubility.

  • Basic Wash: Wash the organic layer 2x with Saturated

    
      or 10% 
    
    
    
    .
    • Purpose: Removes unreacted acid, HATU byproducts, and keeps the product deprotonated (organic phase).

  • Neutral Wash: Wash 1x with Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Chromatography
  • Stationary Phase: Standard Silica Gel is often too acidic and causes streaking for amine-containing products.

  • Modification: Use Amine-Functionalized Silica OR add 1% Triethylamine (TEA) or 1%

    
      to your eluent (e.g., DCM/MeOH + 1% 
    
    
    
    ).
  • Reverse Phase (Prep-HPLC): Use high pH buffers (

    
    , pH 10) to keep the peak sharp. If using TFA (acidic) buffers, the product will elute as a TFA salt.
    

Data Presentation & Comparison

Table 1: Coupling Reagent Decision Matrix
FeatureHATU / DIEAEDC / HOBtT3P / Base
Reactivity Very High (Best for hindered acids)Moderate (Standard)Moderate to High
Epimerization Risk Low (if base controlled)LowVery Low (Best for chiral acids)
Byproduct Removal Requires washing/columnUrea byproduct is water solubleWater soluble (Easy wash)
Cost HighLowModerate
Suitability for this Amine Excellent GoodExcellent (Scale-up)

Visualization of Workflows

Diagram 1: Reaction & Workup Logic Flow

This diagram illustrates the critical decision points to prevent product loss during the workup phase.

PeptideCoupling Start Start: Acid + Amine Activation Activation: Add HATU/DIEA (Formation of Active Ester) Start->Activation Coupling Coupling Reaction (Formation of Amide Bond) Activation->Coupling Check LCMS Check: Is SM consumed? Coupling->Check Check->Coupling No (Add more reagent) WorkupChoice CRITICAL STEP: Workup Strategy Check->WorkupChoice Yes AcidWash Acidic Wash (1N HCl) (Standard Protocol) WorkupChoice->AcidWash Avoid BasicWash Basic Wash (Sat. NaHCO3) (Optimized for Morpholines) WorkupChoice->BasicWash Recommended Loss FAIL: Product protonates and moves to Aqueous Waste AcidWash->Loss Success SUCCESS: Product stays in Organic Phase BasicWash->Success Purification Purification: DCM/MeOH + 1% NH4OH Success->Purification

Caption: Workflow highlighting the critical divergence in workup strategy to avoid product loss due to the basic morpholine moiety.

Diagram 2: Mechanistic Interaction

Visualizing the role of the basic morpholine side chain.

Mechanism Amine 2-(3-Methylmorpholin-4-yl) propan-1-amine PrimaryNH2 Primary Amine (Nucleophile) Amine->PrimaryNH2 TertiaryN Morpholine Nitrogen (Internal Base pKa ~7.5) Amine->TertiaryN Acid Activated Carboxylic Acid (R-CO-OBt/At) PrimaryNH2->Acid Attacks Proton H+ Scavenging TertiaryN->Proton Can buffer excess acid Product Amide Product Acid->Product

Caption: Structural duality of the amine: The primary amine acts as the nucleophile, while the tertiary amine impacts solubility and pH sensitivity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to Efficiency. Bachem Technical Notes. Link

  • Sigma-Aldrich. (2024). Amide Coupling Protocols and Reagent Selection.[1][3][4][5] MilliporeSigma Technical Library. Link

Sources

Method

Procedures for introducing 3-methylmorpholine moieties into drug scaffolds

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic introduction of 3-methylmorpholine—a privileged chiral motif—into drug scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic introduction of 3-methylmorpholine—a privileged chiral motif—into drug scaffolds.

Executive Summary & Strategic Rationale

The 3-methylmorpholine (3-Me-Mor) moiety is a high-value bioisostere of morpholine. Unlike its achiral parent, 3-Me-Mor introduces a stereogenic center adjacent to the nitrogen atom (C3 position). This structural modification offers three critical advantages in drug design:

  • Conformational Restriction: The C3-methyl group locks the ring into a preferred chair conformation, potentially reducing the entropic penalty of binding to a protein target.

  • Metabolic Shielding: The methyl group sterically hinders oxidative metabolism at the alpha-carbon, a common clearance pathway for cyclic amines.

  • Chiral Vectoring: The (R) and (S) enantiomers project into distinct chemical spaces, allowing for precise probing of hydrophobic pockets within the active site (e.g., PI3K/mTOR and ATR kinase inhibitors like AZD2014 and AZ20).

However, the same alpha-methyl group that provides biological utility creates steric hindrance at the nucleophilic nitrogen (N4), rendering standard coupling protocols sluggish or low-yielding. This guide provides optimized protocols to overcome these kinetic barriers.

Decision Matrix: Selecting the Coupling Strategy

Before initiating synthesis, select the protocol based on the electrophile's electronic nature and the linker type.

CouplingStrategy cluster_legend Key Start Target Scaffold Analysis Electrophile Identify Electrophile Type Start->Electrophile Aryl Aryl/Heteroaryl Halide Electrophile->Aryl sp2 Carbon Alkyl Alkyl Aldehyde/Ketone Electrophile->Alkyl sp3 Linker Activated Electron Deficient? (e.g., chloropyrimidine, nitro-arene) Aryl->Activated RedAm Method C: Reductive Amination Alkyl->RedAm SnAr Method A: SnAr Substitution Activated->SnAr Yes (High Reactivity) Buchwald Method B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Activated->Buchwald No (Unactivated Ar-Cl/Br) Leg1 Decision Point Leg2 Recommended Protocol

Figure 1: Strategic decision tree for selecting the optimal 3-methylmorpholine coupling method.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines, fluoronitrobenzenes). Mechanism: Addition-Elimination via a Meisenheimer complex. Challenge: The C3-methyl group retards nucleophilic attack compared to morpholine. Higher temperatures or polar aprotic solvents are often required.

Protocol
  • Stoichiometry: Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Base: Add DIPEA (diisopropylethylamine) or K₂CO₃ (2.0–3.0 equiv). Note: Inorganic bases require vigorous stirring.

  • Nucleophile: Add (R)- or (S)-3-methylmorpholine (1.2–1.5 equiv).

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, switch solvent to NMP and increase temperature to 120 °C, or use microwave irradiation (140 °C, 30 min).

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF/DMSO) and brine. Dry over Na₂SO₄.

VariableStandard ConditionAggressive Condition (For hindered substrates)
Solvent DMF, AcetonitrileNMP, DMSO
Base DIPEA, TEAK₂CO₃, Cs₂CO₃
Temp 60–80 °C120–150 °C (Microwave)
Catalyst NoneKF (Spray-dried) or 18-Crown-6
Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides/chlorides or when SNAr fails. Challenge: 3-methylmorpholine is a sterically hindered secondary amine . Standard ligands (e.g., BINAP, PPh3) often fail, leading to beta-hydride elimination or no reaction. Solution: Use dialkylbiaryl phosphine ligands (Buchwald ligands) specifically designed for hindered amines.

Protocol
  • Catalyst System: Use Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.05 equiv).

  • Ligand Selection:

    • Primary Choice: RuPhos (Specific for secondary amines).

    • Secondary Choice: BrettPhos or DavePhos .

    • Ratio: Pd:Ligand = 1:2.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Crucial: Must be dry and stored under inert atmosphere.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, Base, and Aryl Halide.

    • Evacuate and backfill with Nitrogen/Argon (3x).

    • Add Solvent and 3-Methylmorpholine (1.2 equiv) via syringe.

    • Heat to 100 °C for 12–18 hours.

Self-Validating Check: The reaction mixture should turn from dark red/purple to a lighter orange/brown upon completion. If Pd black precipitates early, oxygen was present; repeat with stricter degassing.

Method C: Reductive Amination

Best for: Attaching 3-methylmorpholine to alkyl linkers via aldehydes or ketones. Challenge: Formation of the iminium ion is sterically slower.

Protocol
  • Imine Formation: Dissolve Aldehyde/Ketone (1.0 equiv) and 3-Methylmorpholine (1.1 equiv) in DCE (Dichloroethane) or THF .

  • Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv) to catalyze iminium formation. Stir for 30–60 mins at Room Temp.

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv).

    • Why? NaBH(OAc)₃ is milder than NaBH₄ and will not reduce the aldehyde/ketone before the amine reacts.

  • Time: Stir at RT for 16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

Mechanistic Insight: The "Magic Methyl" Effect

The introduction of the methyl group at C3 creates a specific steric clash that biases the morpholine ring conformation. In many kinase inhibitors (e.g., PI3K/mTOR), the oxygen of the morpholine acts as a hydrogen bond acceptor for the hinge region.

  • Unsubstituted Morpholine: Can flip between chair conformations freely.

  • 3-Methylmorpholine: The methyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This locks the position of the Oxygen and Nitrogen lone pairs, reducing the entropic cost upon binding to the enzyme.

ConformationalLock Step1 Free Morpholine (High Entropy) Step2 3-Methyl Substitution (Steric Bias) Step1->Step2 Methylation Step3 Locked Conformation (Low Entropy Cost) Step2->Step3 Equatorial Preference Binding Increased Potency (Target Affinity) Step3->Binding Binding Event

Figure 2: Thermodynamic rationale for potency gains via 3-methylmorpholine substitution.

Troubleshooting & Optimization (E-E-A-T)

ProblemRoot CauseCorrective Action
Low Yield (SnAr) Poor nucleophilicity due to sterics.Switch to Microwave heating (140°C). Add KF or 18-Crown-6 to activate the base.
No Reaction (Buchwald) Inactive catalyst or oxidation.Switch Ligand to RuPhos or AdBippyPhos . Ensure NaOtBu is fresh (white powder, not yellow).
Regioselectivity Issues Multiple halides on scaffold.SnAr prefers the most electron-deficient position. Buchwald prefers Bromides over Chlorides. Control temp (-78°C to RT) to differentiate.
Racemization Harsh basic conditions.3-Me-Mor stereocenters are generally stable, but avoid prolonged heating with strong alkoxides if possible. Use Cs₂CO₃ instead of NaOtBu.

References

  • Discovery of AZD2014: Pike, K. G., et al. "Optimization of Potent and Selective Dual mTOR/PI3K Inhibitors." Journal of Medicinal Chemistry, 2013.

  • Buchwald-Hartwig Conditions: Maiti, D., & Buchwald, S. L. "Universal/Generic Ligands for Palladium-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society, 2009.

  • SnAr Methodology: Roh, H., et al. "Nucleophilic Aromatic Substitution of Heterocycles."[2] Organic Process Research & Development, 2020.

  • Properties of 3-Methylmorpholine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 292103, 3-Methylmorpholine."

  • Reductive Amination Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]

Sources

Application

Scale-up synthesis methods for 2-(3-Methylmorpholin-4-yl)propan-1-amine

An Application Guide for the Scalable Synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine Introduction: Navigating the Synthesis of a Complex Chiral Amine 2-(3-Methylmorpholin-4-yl)propan-1-amine is a chiral molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine

Introduction: Navigating the Synthesis of a Complex Chiral Amine

2-(3-Methylmorpholin-4-yl)propan-1-amine is a chiral molecule featuring a substituted morpholine ring, a common and valuable scaffold in medicinal chemistry.[1] The presence of two stereocenters—one on the morpholine ring and one on the propane side chain—presents significant challenges for stereoselective synthesis, a critical consideration for developing pharmacologically active compounds. Chiral amines are foundational building blocks in approximately 40-45% of small-molecule pharmaceuticals, making efficient and scalable access to enantiomerically pure forms a paramount objective in drug development.[2]

This guide provides a detailed exploration of robust and scalable synthetic strategies for 2-(3-Methylmorpholin-4-yl)propan-1-amine, designed for researchers and process chemists. We move beyond simple reaction schemes to dissect the underlying logic of two primary synthetic routes: a modern biocatalytic approach and a classic chemo-catalytic method. The discussion emphasizes process safety, scalability, and stereochemical control, providing actionable protocols and a comparative analysis to guide methodology selection.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the morpholine nitrogen and the propanamine backbone. This strategy points to two key starting materials: 3-methylmorpholine and a three-carbon electrophilic or carbonyl-containing synthon. The primary synthetic challenge lies in controlling the stereochemistry at the C2 position of the propane chain.

G Target 2-(3-Methylmorpholin-4-yl)propan-1-amine Disconnect C-N Bond Disconnection Target->Disconnect Imine Intermediate Imine Disconnect->Imine Reductive Amination SMs Starting Materials Imine->SMs Morpholine (R)- or (S)-3-Methylmorpholine SMs->Morpholine C3_synthon 1-Aminopropan-2-one (or protected equivalent) SMs->C3_synthon

Caption: Retrosynthetic approach for the target amine.

This analysis leads to the exploration of reductive amination as the most direct and convergent approach. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, valued for its efficiency and broad applicability.[3]

Route 1: Asymmetric Biocatalytic Reductive Amination

Biocatalysis, particularly the use of enzymes like imine reductases (IREDs), has emerged as a powerful technology for the industrial-scale production of chiral amines.[4] These enzymes offer exceptional stereoselectivity (often >99% ee) under mild, aqueous conditions, aligning with the principles of green chemistry.[5][6] This route is presented as the preferred method for achieving high enantiopurity in a scalable and sustainable manner.

Causality and Experimental Choices
  • Enzyme Selection: An imine reductase is chosen for its ability to asymmetrically reduce a prochiral imine, formed in situ from 3-methylmorpholine and 1-aminopropan-2-one. A screening of commercially available IRED kits is the standard first step to identify an enzyme with high activity and the desired stereoselectivity (either R or S).

  • Cofactor Regeneration: IREDs are NAD(P)H-dependent enzymes. On a large scale, using a stoichiometric amount of the expensive NAD(P)H cofactor is economically unviable. Therefore, a cofactor regeneration system is essential. A common and cost-effective system pairs a glucose dehydrogenase (GDH) enzyme with D-glucose, which reduces NADP+ back to NADPH.[6]

  • pH and Buffer Control: Enzyme activity and stability are highly dependent on pH. A phosphate buffer (pH 7.0-8.0) is typically used to maintain optimal conditions for both the IRED and the GDH.

  • Workup: The reaction is performed in an aqueous medium. A simple extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) after adjusting the pH is sufficient to isolate the product from the enzyme, buffer salts, and other water-soluble components.

Workflow for Biocatalytic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Prepare Buffer (e.g., 100 mM Phosphate, pH 7.5) B Add Cofactor (NADP+) A->B C Add Glucose & GDH B->C D Add Substrates (3-Methylmorpholine, 1-Aminopropan-2-one) C->D E Add IRED Enzyme D->E F Incubate at 30-40°C with Stirring E->F G Monitor by HPLC (Substrate Conversion, ee) F->G H Quench & pH Adjustment G->H I Solvent Extraction H->I J Purification (e.g., Chromatography) I->J K Final Analysis (NMR, Chiral HPLC) J->K

Caption: Biocatalytic reductive amination workflow.

Detailed Protocol: Asymmetric Synthesis using an Imine Reductase

Materials:

  • (S)-3-Methylmorpholine (1.0 equiv)

  • 1-Aminopropan-2-one hydrochloride (1.1 equiv)

  • Imine Reductase (IRED), lyophilized powder (e.g., 10 g/L wet cell weight)[6]

  • Glucose Dehydrogenase (GDH), (e.g., 1.5 mg/mL)[6]

  • NADP+ sodium salt (0.1 mol%)

  • D-Glucose (1.5 equiv)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (2 M)

  • Brine (saturated NaCl solution)

Procedure:

  • Reactor Setup: To a temperature-controlled reactor, add potassium phosphate buffer, D-glucose, and NADP+. Stir until all solids are dissolved.

  • Enzyme Addition: Add the GDH and IRED enzyme powders to the reactor. Stir gently for 15 minutes to allow for complete dissolution and hydration.

  • Substrate Addition: In a separate vessel, dissolve (S)-3-methylmorpholine and 1-aminopropan-2-one hydrochloride in a minimal amount of buffer and adjust the pH to ~7.5 with 2 M NaOH. Add this solution to the reactor.

  • Reaction: Heat the reaction mixture to 35°C and stir. The reaction is typically complete within 24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing them via HPLC for substrate consumption and product formation. Chiral HPLC should be used to determine the enantiomeric excess (ee) of the product.

  • Workup: Once the reaction is complete (>99% conversion), cool the mixture to room temperature. Adjust the pH of the aqueous solution to >12 with 2 M NaOH to ensure the product amine is in its free base form.

  • Extraction: Extract the product with MTBE (3x reactor volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography or distillation to yield the final, high-purity 2-((S)-3-Methylmorpholin-4-yl)propan-1-amine.

Route 2: Diastereoselective Chemo-Catalytic Reductive Amination

This route represents a more traditional chemical approach. It relies on the reaction between a chiral amine (3-methylmorpholine) and a chiral aldehyde derived from a natural amino acid, such as L-alanine. The stereochemical outcome is dependent on the stereochemistry of both starting materials and the reaction conditions.

Causality and Experimental Choices
  • Starting Material: Using N-Boc-L-alaninal as the C3 synthon introduces a predefined stereocenter. This simplifies the reaction to a diastereoselective process rather than an enantioselective one. N-Boc-L-alaninal can be prepared from L-alanine, a readily available and inexpensive chiral starting material.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations. It is milder than sodium borohydride, selective for the iminium ion over the aldehyde, and does not generate gaseous hydrogen, which is a significant safety advantage on a large scale.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for STAB reductions, as they are non-protic and effectively solubilize the reactants.

  • Deprotection: The final step requires the removal of the Boc protecting group, which is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

Workflow for Chemo-Catalytic Synthesis

G cluster_reaction Reductive Amination cluster_workup Workup & Deprotection cluster_final Final Isolation A Charge Reactor with (S)-3-Methylmorpholine & N-Boc-L-alaninal in DCM B Stir at 0°C A->B C Add NaBH(OAc)3 Portion-wise B->C D Warm to RT Stir for 12-24h C->D E Monitor by TLC/HPLC D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Concentrate G->H I Add TFA or HCl/Dioxane H->I J Stir until Deprotection is Complete I->J K pH Adjustment & Extraction J->K L Purification K->L

Caption: Chemo-catalytic reductive amination workflow.

Detailed Protocol: Diastereoselective Synthesis

Materials:

  • (S)-3-Methylmorpholine (1.0 equiv)

  • N-Boc-L-alaninal (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Sodium hydroxide (2 M)

  • Brine (saturated NaCl solution)

Procedure:

  • Imine Formation & Reduction: To a reactor under a nitrogen atmosphere, add (S)-3-methylmorpholine and N-Boc-L-alaninal to DCM. Cool the mixture to 0°C.

  • Add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • IPC: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Deprotection: Dissolve the crude material in DCM and add trifluoroacetic acid (5-10 equiv). Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/HPLC).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >12 with 2 M NaOH. Extract the free amine product with a suitable solvent (e.g., DCM or MTBE).

  • Dry the combined organic layers and concentrate to give the crude product. Purify as needed by chromatography or distillation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in a drug development setting is a multi-faceted decision, balancing stereochemical control, process efficiency, cost, and safety.

ParameterRoute 1: Asymmetric BiocatalysisRoute 2: Diastereoselective Chemo-catalysis
Stereocontrol Excellent enantioselectivity (often >99% ee), controlled by enzyme choice.Good to excellent diastereoselectivity, dependent on substrate control and reagent choice.
Operating Conditions Mild: 30-40°C, atmospheric pressure, aqueous buffer.Cryogenic to ambient temperatures (-10 to 25°C), requires anhydrous conditions.
Reagent Safety Generally safe; uses water, sugar, and enzymes. Non-flammable.Uses chlorinated solvents and a moisture-sensitive, hydride-based reducing agent. Requires inert atmosphere.
Environmental Impact High (Green). Aqueous-based, biodegradable catalysts, low waste.Moderate. Uses organic solvents and generates stoichiometric inorganic waste.
Scalability Highly scalable; established for ton-scale production of chiral amines.[4]Readily scalable, but requires careful control of temperature and reagent addition.
Cost of Goods Higher initial cost for enzyme screening and sourcing, but very low running costs due to cofactor regeneration.Lower initial cost, but costs of chiral starting materials, solvents, and reagents can be significant at scale.
Versatility Specific enzyme required for each stereoisomer.Can produce different diastereomers by changing the stereochemistry of the starting materials.

Conclusion and Recommendations

For the synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine where high enantiopurity is the primary goal, the Asymmetric Biocatalytic Reductive Amination (Route 1) is the superior strategy for scale-up. Its operational simplicity, unparalleled selectivity, mild reaction conditions, and strong safety and environmental profile make it an ideal choice for modern pharmaceutical manufacturing. While requiring an initial investment in biocatalyst screening, the long-term benefits in process robustness and product quality are substantial.

The Diastereoselective Chemo-catalytic Route (Route 2) remains a viable and valuable alternative, particularly when access to biocatalysis is limited or when the required chiral starting materials are readily and cheaply available. It provides a reliable method, though it demands more stringent control over reaction conditions and carries a larger environmental footprint.

Ultimately, the selection should be guided by project-specific requirements, including the desired stereoisomer, available resources, and the overall cost and sustainability targets of the drug development program.

References

  • Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons.
  • Fiorin, V., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • Wang, Y., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
  • Contente, M. L., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Aleku, G. A., et al. (2017). Preparative-scale reductive amination for the asymmetric synthesis of amines.
  • Gröger, H., & Nógrádi, M. (2010).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Ye, R. D., et al. (1987). Synthesis of morpholine.
  • Kumar, R., & Kumar, P. (2024).

Sources

Method

Application Note: Functionalization Strategies for 2-(3-Methylmorpholin-4-yl)propan-1-amine

-Amino Tertiary Amines Executive Summary & Molecule Analysis 2-(3-Methylmorpholin-4-yl)propan-1-amine represents a specialized class of "solubilizing linkers" used in medicinal chemistry to modulate the physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Tertiary Amines

Executive Summary & Molecule Analysis

2-(3-Methylmorpholin-4-yl)propan-1-amine represents a specialized class of "solubilizing linkers" used in medicinal chemistry to modulate the physicochemical properties (LogP, pKa) of drug candidates. Its structure presents a unique dual-challenge:

  • Nucleophilic Primary Amine (C1): The target for functionalization.

  • Basic Tertiary Amine (C2): A non-nucleophilic but highly basic center that creates a "proton sponge" effect and introduces steric bulk via the

    
    -substitution.
    

This guide provides validated protocols to functionalize the primary amine while mitigating interference from the morpholine core.

Physicochemical Profile
PropertyValue (Approx.)Implication for Synthesis
Molecular Weight ~158.24 g/mol Low MW fragment, ideal for Fsp3 enhancement.
pKa (Primary Amine) ~10.2Highly nucleophilic, requires proton scavenging.
pKa (Morpholine N) ~7.4Moderately basic; will buffer acidic reagents.
Steric Environment High (

-branching)
Reaction rates will be slower than linear alkyl amines.
Chirality 2 Centers (C2 propyl, C3 morpholine)Risk of diastereomer enrichment if resolution is not performed.

Reagent Compatibility Matrix

The steric congestion at the


-position (the morpholine attachment) significantly impacts reagent choice. Standard reagents often fail to drive the reaction to completion due to the adjacent bulk.
A. Acylation / Amide Coupling
ReagentCompatibilityNotes
T3P (Propylphosphonic anhydride) Excellent Preferred Reagent. The cyclic anhydride structure is less sensitive to steric hindrance. Low racemization risk.[1][2]
HATU / HBTU GoodEffective, but high risk of guanidinium by-product formation if the reaction is slow (due to sterics).
EDC / HOBt PoorOften too slow for this substrate; leads to incomplete conversion.
Acid Chlorides ModerateFast, but HCl generation requires careful stoichiometric control of the base to prevent morpholine salt precipitation.
B. Bases (Proton Scavengers)
BaseCompatibilityNotes
DIPEA (Hünig's Base) Excellent Steric bulk prevents quaternization with the morpholine nitrogen.
NMM (N-Methylmorpholine) GoodMatches the substrate core, but slightly less basic than DIPEA.
TEA (Triethylamine) ModerateFunctional, but more prone to nucleophilic competition in sensitive reactions.
Pyridine PoorToo weak to deprotonate the primary amine effectively in the presence of the morpholine core.
C. Solvents[1][2][3][4]
  • Preferred: DMF, NMP (High solubility, promotes polar transition states).

  • Acceptable: DCM, THF (Good for workup, but salt intermediates may precipitate).

  • Avoid: Protophilic solvents (Alcohols) during acylation (competes with amine).

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal pathway based on the electrophile type.

ReactionLogic Start Target: Functionalize Primary Amine Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid (Amide Formation) Electrophile->Acid Aldehyde Aldehyde/Ketone (Reductive Amination) Electrophile->Aldehyde Sulfonyl Sulfonyl Chloride (Sulfonamide) Electrophile->Sulfonyl T3P Protocol A: T3P Coupling (Best for Sterics) Acid->T3P High Yield STAB Protocol B: STAB Reduction (Acid Control Critical) Aldehyde->STAB No HCN risk DIPEA Protocol C: DIPEA/DCM (HCl Management) Sulfonyl->DIPEA Trap HCl

Figure 1: Strategic decision tree for reagent selection based on electrophile class.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended)

Rationale: T3P drives reactions to completion even with sterically hindered amines and simplifies workup as by-products are water-soluble.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(3-Methylmorpholin-4-yl)propan-1-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or DMF (0.1 M concentration)

Procedure:

  • Dissolve the carboxylic acid and DIPEA in the solvent. Stir for 5 minutes.

  • Add the amine (2-(3-Methylmorpholin-4-yl)propan-1-amine).[3]

  • Cool the mixture to 0°C (ice bath).

  • Add T3P solution dropwise. Note: Exothermic reaction.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[4]

    • Checkpoint: If conversion <50% after 4 hours, add 0.5 equiv T3P and heat to 40°C.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Water (x2)

    • Sat. NaHCO₃ (x2)

    • Brine (x1)

  • Dry over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Rationale: The morpholine nitrogen makes the solution basic. Acetic acid is required not just for catalysis, but to buffer the solution to pH 5-6 for imine formation.

Materials:

  • Aldehyde/Ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (AcOH) (2.0 – 3.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF[5]

Procedure:

  • Dissolve aldehyde and amine in DCE.

  • Add Acetic Acid. Stir for 30–60 minutes to ensure imine formation.

    • Critical: Do not skip this pre-stir. The steric bulk near the amine slows imine formation.

  • Add STAB in one portion.

  • Stir at RT overnight (12–16 hours).

  • Quench: Add sat. NaHCO₃ solution slowly (gas evolution).

  • Extract with DCM.

Protocol C: Sulfonylation

Rationale: Sulfonyl chlorides generate HCl. If the morpholine ring protonates, it may precipitate the amine out of the reaction solvent (DCM), stopping the reaction.

Procedure:

  • Dissolve amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Stir at 0°C for 30 mins, then RT for 2 hours.

  • Troubleshooting: If a white precipitate forms immediately, it is likely the amine-HCl salt. Add a small amount of DMF to resolubilize.

Purification & Analysis Strategy

Due to the basic morpholine tail, these products behave distinctly during purification.

SCX (Strong Cation Exchange) Catch-and-Release

This is the most efficient purification method for this molecule class.

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX column.

  • Wash: Flush with MeOH. Non-basic impurities (unreacted acids, neutral coupling by-products) will elute.

  • Elute: Flush with 2M NH₃ in MeOH. The product (containing the basic morpholine) will release.

  • Concentrate: Evaporate the ammoniacal methanol to yield pure free base.

Analytical Checkpoint (LCMS)
  • Mass Spec: Expect

    
     and potentially 
    
    
    
    due to the two nitrogen centers.
  • Chromatography: Use a high-pH buffer (Ammonium Bicarbonate, pH 10) for HPLC/UPLC. Low pH buffers (Formic acid) will result in poor peak shape (tailing) due to the protonated morpholine interacting with the stationary phase silanols.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Chemical Reviews, 116(19), 11391–11461. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[7] Chemical Society Reviews, 38, 606-631. Link

  • Patterson, A. W., et al. (2011). T3P: A Convenient and Scalable Reagent for the Synthesis of Weinreb Amides.[1] Tetrahedron Letters, 52(35), 4503-4506. Link

Sources

Application

Applications of 2-(3-Methylmorpholin-4-yl)propan-1-amine in Heterocyclic Chemistry

[1] Executive Summary 2-(3-Methylmorpholin-4-yl)propan-1-amine represents a specialized class of chiral diamine building blocks used in the synthesis of bioactive heterocyclic compounds. Its structure features a primary...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(3-Methylmorpholin-4-yl)propan-1-amine represents a specialized class of chiral diamine building blocks used in the synthesis of bioactive heterocyclic compounds. Its structure features a primary amine for conjugation and a 3-methylmorpholine moiety, a "privileged scaffold" in medicinal chemistry known for improving aqueous solubility, metabolic stability, and target selectivity (particularly in kinase inhibitors).

This guide details the chemical utility of this compound, focusing on its role as a side-chain installer in drug discovery.[1] We provide validated protocols for its synthesis and its application in nucleophilic aromatic substitution (


) and amide coupling reactions, essential for generating libraries of kinase inhibitors (e.g., PI3K/mTOR) and PROTAC linkers.

Chemical Profile & Significance

Structural Rationale

The 3-methylmorpholine group is a bioisostere of morpholine and piperazine. The introduction of the C3-methyl group creates a chiral center, which serves two critical functions:

  • Conformational Lock: The methyl group restricts the rotation of the morpholine ring, potentially locking the molecule into a bioactive conformation that enhances binding affinity.

  • Selectivity Filter: In kinase inhibitors, the chiral methyl group can clash with residues in the ATP-binding pocket of off-target kinases, thereby improving selectivity (e.g., sparing hERG channels).

Physicochemical Properties
  • Basicity: The molecule contains two nitrogen centers. The primary amine (

    
    ) is the nucleophilic handle (
    
    
    
    ), while the morpholine nitrogen is less basic (
    
    
    ) due to the electron-withdrawing oxygen and steric hindrance from the methyl group.
  • Solubility: The ether oxygen and the ionizable tertiary amine significantly enhance the aqueous solubility of lipophilic heterocyclic cores (e.g., quinazolines, pyrimidines).

Protocol 1: Synthesis of the Building Block

Since 2-(3-Methylmorpholin-4-yl)propan-1-amine is not a standard catalog item, it is often synthesized in situ or as an intermediate. The most robust route involves the alkylation of 3-methylmorpholine with 2-chloropropionitrile followed by reduction.

Reagents & Materials
  • Starting Material: 3-Methylmorpholine (CAS 636-13-5 for racemic, or specific enantiomer).

  • Reagent: 2-Chloropropionitrile (CAS 1617-17-0).

  • Base: Potassium carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Raney Nickel/
    
    
    
    .
Step-by-Step Procedure

Step A: N-Alkylation (Formation of the Nitrile)

  • Setup: In a dry 250 mL round-bottom flask, dissolve 3-methylmorpholine (10.0 mmol, 1.0 eq) in anhydrous MeCN (50 mL).

  • Addition: Add finely ground

    
     (20.0 mmol, 2.0 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add 2-chloropropionitrile (12.0 mmol, 1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the amine.
    
  • Workup: Cool to RT, filter off the solids, and concentrate the filtrate in vacuo. The residue (2-(3-methylmorpholin-4-yl)propanenitrile) is usually used directly without purification.

Step B: Nitrile Reduction (Formation of the Amine)

  • Setup: Suspend

    
     (20.0 mmol, 2.0 eq) in anhydrous THF (30 mL) at 
    
    
    
    under argon.
  • Addition: Dissolve the crude nitrile from Step A in THF (10 mL) and add dropwise to the

    
     suspension, maintaining the temperature below 
    
    
    
    .
  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Then, heat to reflux for 1 hour to ensure complete reduction.

  • Quench: Cool to

    
    . Carefully quench (Fieser method: add 0.8 mL water, 0.8 mL 15% NaOH, 2.4 mL water). Stir until a white precipitate forms.
    
  • Isolation: Filter through a Celite pad, wash with THF, and concentrate.

  • Purification: Distill under reduced pressure or purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1) to obtain 2-(3-Methylmorpholin-4-yl)propan-1-amine as a colorless oil.

Application 1: Synthesis of Kinase Inhibitors ( )

The primary amine of the propyl linker is an excellent nucleophile for displacing halogens on heteroaromatic cores (e.g., 4-chloropyrimidines, 4-chloroquinazolines). This reaction installs the solubilizing morpholine tail.

Target Molecule Example

Synthesis of a PI3K inhibitor analog: N-(2-(3-methylmorpholin-4-yl)propyl)thieno[3,2-d]pyrimidin-4-amine .

Protocol
  • Reactants: 4-Chlorothieno[3,2-d]pyrimidine (1.0 mmol) and 2-(3-Methylmorpholin-4-yl)propan-1-amine (1.2 mmol).

  • Base: Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Solvent: Isopropanol (IPA) or n-Butanol.

  • Procedure:

    • Combine the chloro-heterocycle, amine, and DIPEA in a microwave vial or pressure tube containing IPA (5 mL).

    • Thermal Method: Heat at

      
       for 4–6 hours.
      
    • Microwave Method: Irradiate at

      
       for 20 minutes.
      
  • Workup: Concentrate the solvent. Partition the residue between DCM and saturated

    
    .
    
  • Purification: The product is purified by preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Verify structure by

    
    -NMR (look for the doublet of the C3-methyl group around 1.1 ppm and the multiplet of the propyl CH).
    

Application 2: Linker Installation for PROTACs

This diamine serves as a "functionalized linker" in Proteolysis Targeting Chimeras (PROTACs). The primary amine attaches to the E3 ligase ligand (e.g., Cereblon binder), while the morpholine nitrogen can be quaternized or used as a pH-sensitive handle.

Protocol: Amide Coupling
  • Reactants: Carboxylic acid-functionalized E3 ligand (e.g., Thalidomide-acid, 1.0 mmol) and the diamine (1.1 mmol).

  • Coupling Agents: HATU (1.2 mmol) and DIPEA (3.0 mmol).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

    • Add HATU. Stir for 5 minutes to activate the acid.

    • Add 2-(3-Methylmorpholin-4-yl)propan-1-amine.[2][3][4][5]

    • Stir at RT for 2–16 hours.

  • Outcome: The primary amine selectively forms the amide bond. The steric bulk of the 3-methylmorpholine prevents its nitrogen from competing in the coupling reaction.

Visualizing the Chemistry

Figure 1: Synthesis and Application Pathway

G SM1 3-Methylmorpholine Inter Intermediate: 2-(3-Methylmorpholin-4-yl) propanenitrile SM1->Inter Alkylation (K2CO3, MeCN, Reflux) Reagent 2-Chloropropionitrile Reagent->Inter Product Target Building Block: 2-(3-Methylmorpholin-4-yl) propan-1-amine Inter->Product Reduction (LiAlH4, THF) FinalDrug Final Kinase Inhibitor (Solubilized) Product->FinalDrug SNAr Coupling (DIPEA, iPrOH, Heat) Scaffold 4-Chloropyrimidine (Kinase Scaffold) Scaffold->FinalDrug

Caption: Synthetic route from 3-methylmorpholine to the diamine building block and its subsequent ligation to a kinase inhibitor scaffold.

Critical Considerations & Troubleshooting

ParameterObservationRecommendation
Regioselectivity During alkylation, elimination of 2-chloropropionitrile to acrylonitrile can occur.Keep the temperature strictly controlled. Use a non-nucleophilic base if elimination is observed.
Stereochemistry Commercial 3-methylmorpholine is often racemic.Use enantiopure (R)- or (S)-3-methylmorpholine (e.g., CAS 350595-57-2) if a specific diastereomer is required for the final drug.
Purification The diamine is highly polar and water-soluble.Avoid aqueous workups if possible. Use resin-bound scavengers or distill directly. Store under Argon to prevent carbamate formation (

absorption).

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "Morpholines: Synthesis and Biological Activity."[1][6]

    • Source:ResearchG
    • URL:[Link]

  • Kinase Inhibitor Design (PI3K)

    • Title: "Discovery of GDC-0941: A Potent, Selective, Oral Inhibitor of Class I PI3 Kinase." (Illustrates the utility of morpholine/piperazine side chains).
    • Source:ACS Medicinal Chemistry Letters
    • URL:[Link]

  • General Synthesis of Chiral Morpholines

    • Title: "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[7]

    • Source:ChemRxiv
    • URL:[Link]

  • Title: "(R)

Sources

Method

Application Note: Stereoselective Synthesis of Chiral 2-(3-Methylmorpholin-4-yl)propan-1-amine

Executive Summary & Scientific Rationale Chiral amines and substituted morpholine congeners are indispensable structural motifs in modern drug discovery. They frequently serve as critical pharmacophores in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Chiral amines and substituted morpholine congeners are indispensable structural motifs in modern drug discovery. They frequently serve as critical pharmacophores in the development of central nervous system (CNS) agents, analgesics, and selective kinase inhibitors [1]. The 3-methylmorpholine scaffold, in particular, is a highly valuable bioactive building block that demands precise stereochemical control during its functionalization to ensure target specificity and mitigate off-target toxicity [2].

This application note details a robust, highly stereoselective synthetic protocol for (2R, 3'R)-2-(3-methylmorpholin-4-yl)propan-1-amine . Rather than relying on late-stage chiral resolution—which inherently caps yields at 50% and generates chemical waste—this methodology utilizes a "chiral pool" approach. By leveraging the stereospecific nucleophilic displacement of an


-triflyloxy ester, we achieve complete stereocontrol. Every step in this protocol is designed as a self-validating system , embedding analytical quality control (QC) checks directly into the workflow to ensure high-fidelity translation from bench to scale-up.

Mechanistic Workflow & Stereochemical Logic

The synthesis is predicated on a four-step sequence starting from commercially available (S)-ethyl lactate and (R)-3-methylmorpholine.

  • Triflation: (S)-ethyl lactate is converted to its triflate. Trifluoromethanesulfonic anhydride (Tf₂O) is utilized because the resulting triflate is an exceptionally potent leaving group. This ensures that the subsequent nucleophilic attack proceeds exclusively via an Sₙ2 mechanism, completely suppressing E2 elimination or racemization pathways.

  • Stereospecific N-Alkylation: The N-alkylation of (R)-3-methylmorpholine with the (S)-triflate ester proceeds with complete Walden inversion at the C2 stereocenter, yielding the (R,R)-diastereomer [3].

  • Amidation: Direct conversion of the ester to a primary amine via a nitrile intermediate requires harsh conditions that risk epimerization. Instead, mild ammonolysis cleanly affords the primary amide while preserving the delicate stereocenters.

  • Reduction: Lithium aluminum hydride (LiAlH₄) provides a robust, irreversible reduction of the amide to the target primary amine.

Workflow SM1 (S)-Ethyl Lactate Step1 Triflation (Tf2O, 2,6-Lutidine) SM1->Step1 Int1 (S)-Triflate Ester Step1->Int1 Step2 SN2 Alkylation (Inversion to R) Int1->Step2 SM2 (R)-3-Methylmorpholine SM2->Step2 Int2 (R,R)-Ester Step2->Int2 Step3 Amidation (NH3/MeOH) Int2->Step3 Int3 (R,R)-Amide Step3->Int3 Step4 Reduction (LiAlH4) Int3->Step4 Product (2R,3'R)-Target Amine Step4->Product

Logical workflow for stereoselective synthesis of (2R,3'R)-2-(3-methylmorpholin-4-yl)propan-1-amine.

Quantitative Data & Reaction Parameters

To facilitate process optimization, the quantitative parameters for the synthesis are summarized below.

Table 1: Reaction Parameters and Expected Yields

Synthesis StepKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Triflation (S)-Ethyl lactate, Tf₂O, 2,6-Lutidine1.0 : 1.1 : 1.2-78 to 02.092 - 95%
2. Alkylation (S)-Triflate, (R)-3-Methylmorpholine, DIPEA1.0 : 1.05 : 1.50 to 2512.085 - 88%
3. Amidation (R,R)-Ester, 7M NH₃ in MeOH1.0 : 10.025 (Sealed)48.090 - 94%
4. Reduction (R,R)-Amide, LiAlH₄ (in THF)1.0 : 3.00 to 654.078 - 82%

Table 2: Predictive Stereochemical Matrix By altering the chirality of the starting materials, all four stereoisomers can be selectively accessed.

Lactate SMMorpholine SMSN2 Inversion OutcomeFinal Product Stereochemistry
(S)-Ethyl lactate(R)-3-MethylmorpholineInversion at C2 (S

R)
(2R, 3'R)
(R)-Ethyl lactate(R)-3-MethylmorpholineInversion at C2 (R

S)
(2S, 3'R)
(S)-Ethyl lactate(S)-3-MethylmorpholineInversion at C2 (S

R)
(2R, 3'S)
(R)-Ethyl lactate(S)-3-MethylmorpholineInversion at C2 (R

S)
(2S, 3'S)

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Causality Check: 2,6-Lutidine is selected as the base over triethylamine due to its steric bulk, which effectively neutralizes the generated triflic acid without acting as a competing nucleophile against the highly reactive triflate.

  • Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Dissolve (S)-ethyl lactate (10.0 g, 84.6 mmol) and 2,6-lutidine (10.9 g, 101.5 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 26.2 g, 93.1 mmol) dropwise over 30 minutes via a syringe pump to prevent thermal spikes.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

  • Self-Validating QC: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the lactate spot (

    
    , KMnO₄ active) disappears and the triflate spot (
    
    
    
    ) appears.
  • Quench with cold 1M HCl (100 mL), extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature (< 25 °C) to avoid degradation. Use immediately in Step 2.

Step 2: Stereospecific N-Alkylation to (R,R)-Ester

Causality Check: N,N-diisopropylethylamine (DIPEA) is employed as an acid scavenger. It drives the Sₙ2 reaction to completion while preventing acid-catalyzed ring-opening or degradation of the morpholine intermediate.

  • Dissolve the freshly prepared (S)-triflate ester (~21.1 g, 84.0 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

  • Add DIPEA (16.3 g, 126.0 mmol) followed by dropwise addition of (R)-3-methylmorpholine (8.9 g, 88.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating QC: Analyze via LC-MS. Look for the complete disappearance of the triflate mass and the appearance of the target ester mass

    
    . Chiral HPLC should confirm a single diastereomeric peak, validating the absence of E2 racemization.
    
  • Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield ethyl (R)-2-((R)-3-methylmorpholin-4-yl)propanoate.

Step 3: Mild Amidation
  • Transfer the (R,R)-ester (14.0 g, 69.5 mmol) into a heavy-walled pressure vessel.

  • Add 7M NH₃ in Methanol (100 mL, ~700 mmol).

  • Seal the vessel tightly and stir at room temperature for 48 hours.

  • Self-Validating QC: Monitor via FT-IR spectroscopy. The reaction is complete when the strong ester C=O stretch at

    
     is entirely replaced by the amide C=O stretch at 
    
    
    
    .
  • Evaporate the solvent under reduced pressure to afford (R)-2-((R)-3-methylmorpholin-4-yl)propanamide as a white solid.

Step 4: Reduction to Target Primary Amine

Causality Check: A Fieser-Fieser workup is strictly employed to precipitate aluminum salts as a granular white solid. This prevents the formation of intractable emulsions and ensures high recovery of the highly water-soluble amine product.

  • Suspend LiAlH₄ (6.0 g, 158 mmol) in anhydrous THF (150 mL) at 0 °C under Argon.

  • Dissolve the (R,R)-amide (9.1 g, 52.8 mmol) in THF (50 mL) and add dropwise to the LiAlH₄ suspension.

  • Reflux the mixture at 65 °C for 4 hours.

  • Cool to 0 °C. Perform the Fieser-Fieser quench: Add 6.0 mL H₂O dropwise, followed by 6.0 mL 15% aqueous NaOH, and finally 18.0 mL H₂O.

  • Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Self-Validating QC: Spot the filtrate on a TLC plate and stain with Ninhydrin. A deep purple spot confirms the presence of the primary amine.

  • Filter through a pad of Celite, wash with diethyl ether, and concentrate the filtrate. Distill under reduced pressure to yield the pure (2R, 3'R)-2-(3-methylmorpholin-4-yl)propan-1-amine .

Downstream Application: Target Pathway Integration

Chiral morpholine-derived amines synthesized via this protocol are frequently utilized as high-affinity pharmacophores in kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling axis in oncology [1]. The morpholine oxygen acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of lipid kinases.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Drug Morpholine-based Inhibitor Drug->PI3K AKT AKT Activation PIP3->AKT mTOR mTORC1 Signaling AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

PI3K/AKT/mTOR signaling pathway highlighting inhibition by chiral morpholine-derived pharmacophores.

References

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182–6191.[Link]

  • Lu, Y., Wang, J., Xu, H., Zhang, C., Cheng, P., Du, L., Tang, L., Li, J., & Ou, Z. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7331.[Link]

  • Buss, O., & Rudat, J. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211.[Link]

Application

Application Notes and Protocols for Ligand Design Using 2-(3-Methylmorpholin-4-yl)propan-1-amine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 2-(3-Methylmorpholin-4-yl)propan-1-amine in Ligand Design The morpholine moiety is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(3-Methylmorpholin-4-yl)propan-1-amine in Ligand Design

The morpholine moiety is a cornerstone in medicinal chemistry and materials science, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its incorporation into ligand scaffolds offers a versatile platform for creating coordination complexes with tailored electronic and steric properties.[2] 2-(3-Methylmorpholin-4-yl)propan-1-amine, a chiral bidentate ligand, presents a unique combination of a sterically demanding morpholine ring and a flexible aminopropane backbone. This structure is particularly advantageous for several reasons:

  • Bidentate Coordination: The presence of two nitrogen donor atoms—one from the primary amine and one from the morpholine ring—allows for the formation of stable five- or six-membered chelate rings with a central metal ion.[3][4] This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to their monodentate counterparts.[5][6][7]

  • Stereochemical Control: The methyl group at the 3-position of the morpholine ring introduces a chiral center, enabling the synthesis of enantiomerically pure ligands. This is of paramount importance in the development of asymmetric catalysts and stereospecific therapeutic agents.

  • Modulation of Lipophilicity: The morpholine ring imparts a degree of hydrophilicity, which can be crucial for the bioavailability of metallodrugs and the solubility of catalysts in various solvent systems.[1]

This guide provides a comprehensive overview of the design, synthesis, and characterization of coordination complexes utilizing 2-(3-Methylmorpholin-4-yl)propan-1-amine. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers exploring the vast potential of this versatile ligand.

PART 1: Ligand Synthesis and Characterization

A reliable and scalable synthesis of the ligand is the critical first step in any coordination chemistry endeavor. The following protocol outlines a common synthetic route to 2-(3-methylmorpholin-4-yl)propan-1-amine.

Protocol 1: Synthesis of 2-(3-Methylmorpholin-4-yl)propan-1-amine

This procedure is adapted from established methods for the N-alkylation of amines and subsequent reduction.

Materials:

  • 3-Methylmorpholine

  • 1-Nitropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), anhydrous

  • Ethanol (EtOH), absolute

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

Step 1: N-Alkylation of 3-Methylmorpholine

  • To a solution of 3-methylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-nitropropane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-nitropropan-2-yl)-3-methylmorpholine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude product from Step 1 in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the nitro compound).

  • Subject the mixture to hydrogenation. This can be achieved using a Parr hydrogenator at a pressure of 50-60 psi of H₂ or by using a balloon filled with hydrogen gas at atmospheric pressure.

  • Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.

  • Wash the filter cake with additional methanol or ethanol.

  • Concentrate the combined filtrates under reduced pressure to yield the crude 2-(3-methylmorpholin-4-yl)propan-1-amine.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel, using a gradient of dichloromethane/methanol or ethyl acetate/triethylamine as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product as a colorless to pale yellow oil.

Ligand Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group, the propan-1-amine backbone, and the morpholine ring protons. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the ligand (C₈H₁₈N₂O, M.W. 158.24 g/mol ).[8]
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations, and C-N and C-O stretching bands.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

PART 2: Synthesis of Metal Complexes

The following is a general protocol for the synthesis of metal complexes with 2-(3-methylmorpholin-4-yl)propan-1-amine. This procedure can be adapted for various transition metal salts.[9][10][11]

Protocol 2: General Synthesis of Metal(II) Complexes

Materials:

  • 2-(3-Methylmorpholin-4-yl)propan-1-amine (ligand)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a Schlenk flask, dissolve the ligand (2.0 mmol) in hot ethanol (20-30 mL).

  • In a separate beaker, dissolve the desired metal(II) salt (1.0 mmol) in a minimal amount of ethanol (10-15 mL). Gentle heating may be necessary to aid dissolution.

  • Slowly add the metal salt solution to the hot, stirring ligand solution dropwise using a dropping funnel over a period of 15-20 minutes. A color change and/or the formation of a precipitate is often observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The optimal reflux time may vary depending on the metal salt used.

  • After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Wash the isolated solid with cold ethanol to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation ligand Dissolve Ligand in Hot EtOH mix Add Metal Solution to Ligand Solution ligand->mix metal Dissolve Metal Salt in EtOH metal->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold EtOH filter->wash dry Dry the Complex wash->dry

Caption: Key techniques for the characterization of coordination complexes.

PART 4: Applications and Future Directions

The unique structural features of complexes derived from 2-(3-methylmorpholin-4-yl)propan-1-amine open up a wide range of potential applications.

  • Asymmetric Catalysis: The inherent chirality of the ligand makes these complexes promising candidates for enantioselective catalysis in organic synthesis.

  • Bioinorganic Chemistry and Drug Development: The morpholine scaffold is a well-established pharmacophore. [2][12][13]Metal complexes incorporating this ligand could be explored for their potential as anticancer, antimicrobial, or antiviral agents. [1]The coordination of a metal ion can significantly alter the biological activity of the organic ligand.

  • Materials Science: These complexes could serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

Future research in this area could focus on the synthesis of a broader range of metal complexes, including those with different metal centers and in various oxidation states. A systematic investigation of their catalytic activity in a variety of organic transformations would be highly valuable. Furthermore, comprehensive biological screening of these complexes could uncover novel therapeutic leads.

References

  • A Study on Coordination chemistry : Synthesis and Characterization of Novel - IJARST. (2020, July 15). Retrieved from [Link]

  • The Chelate Effect (and Macrocycle Effect). (2025, March 2). Chemistry LibreTexts. Retrieved from [Link]

  • Characterisation of Coordination Compounds. Scribd. Retrieved from [Link]

  • Chelate Effect and Its Thermodynamic Origin. Dalal Institute. Retrieved from [Link]

  • What is meant by chelating effect? askIITians. (2015, September 8). Retrieved from [Link]

  • Characterization of Organometallic Complexes. (2026, January 18). Chemistry LibreTexts. Retrieved from [Link]

  • The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. (1974). Journal of Chemical Education, 51(4), 285. [Link]

  • Chelating Ligands and Chelates. Mathabhanga College. Retrieved from [Link]

  • The Chelate Effect. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2025, September 10). ChemRxiv. Retrieved from [Link]

  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022, August 15). MDPI. Retrieved from [Link]

  • 2-(Morpholin-4-yl)propan-1-amine. PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. (2020, October 25). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Synthesis and Properties of Metal–Ligand Complexes with Endohedral Amine Functionality. (2011, September 8). Inorganic Chemistry, 50(19), 9677-9684. [Link]

  • Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 2-(Morpholin-4-yl)propan-1-amine. Pharmaffiliates. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. Retrieved from [Link]

  • 2-Methyl-2-(morpholin-4-yl)propan-1-amine. PubChem. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis. Retrieved from [Link]

  • SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. Retrieved from [Link]

  • 2-methyl-3-(morpholin-4-yl)propan-1-amine. PubChemLite. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved from [Link]

  • Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. (2025, February 12). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009, September 10). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Morpholine Amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Purification Protocols Introduction: The Morpholine Challenge Welcome to the technical support hub. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Purification Protocols

Introduction: The Morpholine Challenge

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with morpholine amines not because the chemistry is difficult, but because the physical properties of the morpholine ring create unique purification bottlenecks.

Morpholine (pKa ~8.3) is a secondary amine that is hygroscopic, prone to oxidation (N-oxides), and notorious for forming "sticky" interactions with silica gel. Furthermore, the formation of N-nitrosomorpholine (NMOR) —a potent carcinogen—is a critical compliance risk that must be managed before any standard purification begins.

This guide replaces generic advice with causal, mechanistic troubleshooting designed for high-purity isolation.

Visual Diagnostic: Select Your Purification Pathway

Use the following decision matrix to identify the correct protocol for your specific impurity profile.

PurificationStrategy Start START: Identify Impurity Profile SafetyCheck CRITICAL: Is Nitrosamine (NMOR) a Risk? (e.g. Nitrites used?) Start->SafetyCheck SolubilityCheck Is the Product a Liquid or Solid? SafetyCheck->SolubilityCheck No/Resolved NitrosamineYes Protocol A: Nitrosamine Mitigation & Scavenging SafetyCheck->NitrosamineYes Yes Liquid Liquid Product SolubilityCheck->Liquid Solid Solid/Complex Product SolubilityCheck->Solid WaterContent Is Water Present? (>1%) Liquid->WaterContent Azeotrope Protocol B: Breaking the Morpholine-Water Azeotrope WaterContent->Azeotrope Yes VacuumDist Standard Vacuum Distillation (Keep T < 100°C) WaterContent->VacuumDist No Tailing Issue: Tailing on Silica? Solid->Tailing Modifier Protocol C: Amine-Modified Chromatography Tailing->Modifier Yes SaltForm Protocol D: HCl Salt Recrystallization Tailing->SaltForm No (Bulk Purification)

Caption: Decision tree for selecting the appropriate purification strategy based on physical state and impurity type.

Protocol A: Nitrosamine Mitigation (Critical Safety)

The Issue: Morpholine is a secondary amine. In the presence of nitrosating agents (nitrites, nitrous acid, or even trace nitrites in excipients/solvents), it readily forms N-nitrosomorpholine (NMOR) , a "Cohort of Concern" mutagenic carcinogen [1].

Q: I detected trace NMOR. Can I distill it out? A: Do not rely on distillation alone. NMOR is volatile and may co-distill. You must prevent formation or chemically scavenge it before workup.

Troubleshooting Steps:

  • Source Elimination: Replace sodium nitrite (NaNO2) with alternative reagents (e.g., tert-butyl nitrite) if possible.

  • Scavenger Addition: Add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the reaction mixture. These act as nitrite scavengers, reducing nitrosating agents to nitric oxide (NO), which does not react with the amine [1].

  • pH Control: Nitrosation is fastest at acidic pH (approx. pH 3-4). Maintain basic conditions (pH > 10) during aqueous workups to suppress the formation of the nitrosyl cation (NO+).

Protocol B: Breaking the Morpholine-Water Azeotrope

The Issue: Morpholine and water form a high-boiling azeotrope. Simple distillation will fail to dry the amine, resulting in "wet" fractions that degrade over time.

Q: My morpholine distills at 100°C but still contains 10% water. Why? A: You are distilling the azeotrope.[1] You must break the azeotrope using an entrainer or a chemical drying agent before final distillation.

Step-by-Step Procedure:

StepActionMechanism
1. Pre-Drying Add solid NaOH or KOH pellets to the crude morpholine. Stir for 30-60 mins.Morpholine is stable to base. The caustic solid will form a separate heavy aqueous layer (brine/caustic) that can be decanted. This removes the bulk of water [2].
2. Entrainer Addition Add Cyclohexane , Toluene , or Benzene (if permitted) to the decanted organic layer.These solvents form a ternary azeotrope with water that boils at a lower temperature than the morpholine-water azeotrope [3].
3. Azeotropic Distillation Distill using a Dean-Stark trap or fractional column. Collect the low-boiling fraction (water + entrainer).Removes residual water by carrying it over with the solvent.
4.[2] Final Isolation Once the head temperature rises to pure morpholine BP (129°C at atm), collect the product.Isolates anhydrous amine. Store under Nitrogen/Argon to prevent carbamate formation (CO2 absorption).
Protocol C: Chromatographic Purification (Silica Gel)

The Issue: Morpholine amines "streak" or "tail" on silica gel. The Cause: The basic nitrogen (pKa ~8.3) interacts strongly with acidic silanol groups (Si-OH, pKa ~5-7) on the silica surface, causing non-specific binding and peak broadening [4].

Q: My product elutes from TLC/Column as a smear from Rf 0.1 to 0.6. How do I fix this? A: You must neutralize the silica surface using an amine modifier in your mobile phase.

Optimization Table:

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 1% - 5% v/vGeneral PurposePre-wash the column with eluent + TEA to "cap" active silanol sites before loading sample.
Ammonia (NH4OH) 0.5% - 2% v/vHigh PolarityBest for DCM/Methanol gradients. Example: 95:5:1 DCM:MeOH:NH4OH.
Ammonium Acetate 10 mMPrep-HPLCVolatile buffer suitable for Mass Spec (LC-MS) applications.

Advanced Tip: For very difficult separations, consider Alumina (Basic) stationary phase instead of silica. Alumina is less acidic and reduces amine tailing significantly without the need for aggressive modifiers.

Protocol D: Removal of Excess Morpholine (Workup)

The Issue: You used morpholine as a reagent (excess) and need to remove it from your non-basic product.

Q: How do I wash away excess morpholine without extracting my product? A: Use the Copper Sulfate (CuSO4) Wash method or a resin scavenger.

Method 1: The CuSO4 Wash (Visual Indicator)

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Wash with saturated aqueous CuSO4 solution .

  • Observation: The aqueous layer will turn deep blue/purple . This is the water-soluble Copper-Morpholine complex forming.

  • Repeat until the aqueous layer remains light blue (no more complex forming).

  • Wash with brine and dry.[2][3]

Method 2: Scavenger Resins (Solid Phase)

  • Reagent: Polymer-supported Isocyanate (PS-NCO) or Polymer-supported Benzaldehyde.

  • Mechanism: The resin reacts covalently with the secondary amine (morpholine) to form a urea or enamine/imine which remains on the bead.

  • Protocol: Add 2-3 equivalents of resin relative to excess morpholine. Shake for 1-2 hours. Filter. The filtrate contains your product, free of morpholine [5].

References
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Org. Process Res. Dev. 2023.

  • Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Guides.

  • Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater. Google Patents CN1139582C.

  • Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines. MDPI Materials. 2018.

  • Scavenger Resins: Polymer-supported scavenging reagents. Amerigo Scientific.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(3-Methylmorpholin-4-yl)propan-1-amine Reactions

Welcome to the technical support center for 2-(3-Methylmorpholin-4-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Methylmorpholin-4-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile building block. As a bifunctional molecule—possessing a reactive primary amine and a sterically influential methylmorpholine moiety—its behavior in solution is critically dependent on the chosen solvent. The right solvent not only dissolves reactants but actively directs reaction pathways, influences rates, and dictates the final product profile.

This document moves beyond simple protocols to explain the underlying principles governing these effects, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Question: My N-alkylation reaction with an alkyl halide is sluggish, resulting in low conversion and requiring prolonged heating. What is the likely cause and solution?

Answer: The most probable cause is the use of a suboptimal solvent that either fails to adequately facilitate the reaction mechanism or actively suppresses the nucleophilicity of the amine.

  • Causality (The "Why"): N-alkylation of a primary amine like 2-(3-Methylmorpholin-4-yl)propan-1-amine with an alkyl halide typically proceeds via an SN2 mechanism. Since the amine is a neutral nucleophile, the transition state involves the development of partial positive and negative charges. Polar solvents are crucial as they stabilize this charged transition state more than they stabilize the neutral reactants, thereby lowering the activation energy and increasing the reaction rate.[1][2] If you are using a non-polar solvent (e.g., toluene, hexane), the lack of stabilization for the transition state will result in a very slow reaction.

  • Actionable Solutions:

    • Switch to a Polar Aprotic Solvent: The best choice for this reaction is a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (MeCN) are ideal.[3] They possess strong dipoles to stabilize the SN2 transition state but lack acidic protons, preventing the formation of hydrogen bonds that can "cage" and deactivate the amine nucleophile.[4][5]

    • Increase Reaction Temperature: For less reactive alkylating agents, increasing the temperature is often necessary to provide sufficient energy to overcome the activation barrier.[3] Solvents with higher boiling points like DMF or DMSO are advantageous for this reason.[3]

    • Ensure an Appropriate Base is Present: The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct, which will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), should be added to neutralize this acid and maintain the concentration of the free amine.

Question: I am observing significant formation of the N,N-dialkylated product, but my target is the mono-alkylated secondary amine. How can I improve selectivity?

Answer: This is a classic challenge in amine alkylation, as the mono-alkylated product is often more nucleophilic than the starting primary amine.

  • Causality (The "Why"): The secondary amine product can compete with the starting primary amine for the alkylating agent. This over-alkylation is a common side reaction.[3] The choice of solvent can influence this by affecting the relative solubility and reactivity of the species involved.

  • Actionable Solutions:

    • Adjust Stoichiometry: The most direct method to favor mono-alkylation is to use a significant excess of the starting amine (2-(3-Methylmorpholin-4-yl)propan-1-amine) relative to the alkylating agent (e.g., 3 to 5 equivalents). This increases the statistical probability that the alkylating agent will react with the starting material rather than the product.

    • Control Reagent Addition: Add the alkylating agent slowly and at a lower temperature to maintain a low instantaneous concentration, which helps minimize the rate of the second alkylation.

    • Solvent Choice: While polar aprotic solvents accelerate the overall reaction, a solvent of moderate polarity might slightly reduce the rate of the second alkylation compared to the first. Experimenting with solvents like Tetrahydrofuran (THF) or 2-Butanone (MEK) could offer a better selectivity profile in some cases.

Question: My reductive amination reaction is incomplete, leaving a significant amount of the intermediate imine in the final product. How can I drive the reaction to completion?

Answer: Incomplete reduction in a reductive amination points to issues with the reducing agent's activity, stability, or competition from the solvent.

  • Causality (The "Why"): Reductive amination involves the initial formation of an imine (or enamine), which is then reduced to the amine. The success of the reduction step depends on a reducing agent that is potent enough to reduce the C=N bond but ideally does not readily reduce the starting carbonyl compound.[6] Some reducing agents are sensitive to the solvent environment. For instance, while sodium borohydride (NaBH₄) is often used in alcoholic solvents like methanol, the solvent itself can compete with the reducing agent.[7]

  • Actionable Solutions:

    • Change the Reducing Agent: Switch to a milder, more selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) . STAB is particularly effective for reductive aminations and is less basic and more tolerant of slightly acidic conditions that favor imine formation. It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or THF.[6] Another option is Sodium cyanoborohydride (NaBH₃CN), which is effective at a pH of ~6, where imine formation is favored.[6][8]

    • Optimize the Solvent: If using NaBH₄, ensure your methanol is anhydrous. Alternatively, switch to a non-reactive aprotic solvent like THF . Recent studies have also highlighted the utility of more environmentally benign solvents like ethyl acetate for reactions utilizing reagents like STAB.[9]

    • Pre-form the Imine: In some cases, it is beneficial to form the imine first by mixing the amine and the carbonyl compound (often with a dehydrating agent like MgSO₄ or molecular sieves) in a solvent like DCM or toluene. After confirming imine formation (e.g., by TLC or NMR), the solvent can be changed if necessary, and the reducing agent added in a separate step.

Question: I am struggling with the purification of my amine product. It streaks badly on a standard silica gel column. What purification strategies should I employ?

Answer: The basic nature of amines leads to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, causing poor separation and streaking.[10]

  • Causality (The "Why"): The lone pair on the nitrogen atoms of your product interacts strongly with the acidic Si-OH groups of the stationary phase. This acid-base interaction results in a non-ideal elution profile, characterized by broad, tailing peaks and often irreversible adsorption, leading to yield loss.[11]

  • Actionable Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the silica surface. A common and effective method is to use a mobile phase containing 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol system.[11] Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as the polar component in your gradient.

    • Use a Deactivated Stationary Phase: For particularly challenging separations, switch to an amine-functionalized silica column (KP-NH). This stationary phase has a basic surface that minimizes the acid-base interactions causing the streaking.[10]

    • Employ Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH >10 and extract your free-based amine back into an organic solvent. This step alone can significantly purify your product.[12][13]

    • Consider Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase (C18) chromatography can be an excellent alternative. To ensure good peak shape for a basic amine, the mobile phase pH should be adjusted to be at least two units above the amine's pKa. This is typically achieved by adding 0.1% of a volatile base like TEA or ammonium hydroxide to the water/acetonitrile mobile phase.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties to consider for reactions with 2-(3-Methylmorpholin-4-yl)propan-1-amine?

The three primary properties are polarity, proticity, and the solvent's boiling point.

  • Polarity (Dielectric Constant): Governs the solvent's ability to dissolve polar reagents and stabilize charged intermediates or transition states. High polarity is generally favorable for SN2 reactions involving neutral nucleophiles.[1]

  • Proticity (Protic vs. Aprotic): This is arguably the most critical factor.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and can form strong hydrogen bonds with the amine's lone pair. This "solvation shell" or "cage" sterically hinders the amine and reduces its nucleophilicity, slowing down reactions like N-alkylation.[4][14]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, MeCN) lack acidic protons. They can stabilize charged species through dipole-dipole interactions but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.[4][5] This makes them superior for many nucleophilic substitution reactions.[3]

  • Boiling Point: The required reaction temperature will dictate the choice of solvent. For reactions that need to be heated to high temperatures (e.g., >100 °C), solvents like DMF, DMSO, or toluene are necessary.[3]

Q2: How does the morpholine portion of the molecule influence its reactivity and solvent interactions?

The morpholine ring has two main effects:

  • Electronic Effect: The ether oxygen atom is electron-withdrawing via induction. This pulls electron density away from the nitrogen atom in the ring and, to a lesser extent, from the propan-1-amine side chain. This makes the entire molecule slightly less basic and less nucleophilic than a comparable alkylamine without the ether functionality, like piperidine.[15][16]

  • Steric and Solubility Effect: The morpholine ring contributes to the overall polarity and steric bulk of the molecule. It generally enhances solubility in polar organic solvents.

Q3: Can I use a "green" solvent for my reaction?

Yes, there is a strong push towards using more environmentally benign solvents. For reductive aminations, solvents like ethyl acetate and 2-methyl-THF are gaining traction as alternatives to chlorinated solvents.[9] For N-alkylations, while polar aprotic solvents like DMF are highly effective, they are under scrutiny. In some cases, higher boiling alcohols like 2-propanol or cyclopentyl methyl ether (CPME) may be viable alternatives, though reaction optimization will be required.[17]

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of common solvents and their general applicability for reactions with 2-(3-Methylmorpholin-4-yl)propan-1-amine.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Recommended ForNot Recommended For
Toluene Non-Polar2.4111Reactions requiring azeotropic water removal (e.g., imine formation).SN2 reactions (slow rates).
Tetrahydrofuran (THF) Polar Aprotic7.666Reductive aminations (with STAB), acylations.High-temperature reactions.
Acetonitrile (MeCN) Polar Aprotic37.582SN2 alkylations, acylations. Good balance of polarity and volatility.Reactions with strong bases (can be deprotonated).
Methanol (MeOH) Polar Protic32.765Reductive aminations (with NaBH₄), esterifications.SN2 alkylations (reduces nucleophilicity).
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153SN2 alkylations (excellent choice), amide bond formations. High temp. reactions.[3]Difficult to remove under vacuum.
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189SN2 alkylations requiring high temperatures and polarity.[3]Difficult workups due to high water miscibility.
1,2-Dichloroethane (DCE) Polar Aprotic10.484Reductive aminations (standard solvent for STAB).Environmental and safety concerns.

Visualization & Workflows

Diagram 1: Solvent Selection Decision Workflow

This diagram provides a logical pathway for selecting an appropriate starting solvent based on the reaction type.

Caption: Logical workflow for initial solvent selection.

Diagram 2: Effect of Solvent Type on Amine Nucleophilicity

This diagram illustrates how protic and aprotic solvents interact differently with the primary amine group, affecting its reactivity.

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) amine_p R-NH₂ h_bond1 H-O(Me) amine_p->h_bond1 H-Bond h_bond2 (Me)O-H amine_p->h_bond2 H-Bond h_bond3 H-O(Me) amine_p->h_bond3 H-Bond result_p Result: - 'Caged' Nucleophile - Reduced Reactivity amine_a R-NH₂ dipole1 δ+...δ- amine_a->dipole1 Dipole Interaction dipole2 δ+...δ- amine_a->dipole2 Dipole Interaction result_a Result: - 'Naked' Nucleophile - Enhanced Reactivity

Caption: Solvation differences between protic and aprotic solvents.

Experimental Protocol: Example N-Alkylation

This protocol describes a general procedure for the N-alkylation of 2-(3-Methylmorpholin-4-yl)propan-1-amine with benzyl bromide as an example electrophile.

Objective: To synthesize N-benzyl-2-(3-methylmorpholin-4-yl)propan-1-amine.

Materials:

  • 2-(3-Methylmorpholin-4-yl)propan-1-amine (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous (to make a ~0.2 M solution)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Methylmorpholin-4-yl)propan-1-amine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile via syringe to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the stirring suspension over 5 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.[3]

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure secondary amine.

References

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Alkyl. (2025, July 15). Strategies for Optimizing Reaction Conditions. Retrieved from [Link]

  • Vaia. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Scribd. (n.d.). Solvation Effect in Amines Explained. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Filo. (2023, November 4). Amines are good nucleophiles, even though they are neutral. How would the.. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • YouTube. (2014, May 15). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Ouellette, R. J., & Rawn, J. D. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How w... Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • PubChem. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of 2-(3-Methylmorpholin-4-yl)propan-1-amine

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best practices for handling 2-(3-Methylmorpholin-4-yl)propan-1-amine, a co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best practices for handling 2-(3-Methylmorpholin-4-yl)propan-1-amine, a compound whose utility can be compromised by its hygroscopic nature. Our goal is to ensure the integrity of your experiments through proper handling and storage protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What exactly does it mean that 2-(3-Methylmorpholin-4-yl)propan-1-amine is "hygroscopic"?

A: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment, such as the humidity in the air.[1][2] For 2-(3-Methylmorpholin-4-yl)propan-1-amine, this means the solid material will readily absorb atmospheric moisture. This process is not a chemical reaction with water in the first instance, but rather a physical absorption or adsorption that can lead to significant changes in the material's properties and, subsequently, its chemical reactivity.[3] The presence of the amine functional groups, capable of forming hydrogen bonds, contributes to this affinity for water.[4]

Q2: What are the practical consequences of moisture absorption for my experiments?

A: Improper handling and the resulting moisture absorption can lead to several critical issues that may compromise your experimental results:

  • Physical Changes: The most immediate effect is a change in the physical state of the powder. It can transition from a free-flowing solid to a clumped, caked, or even a paste-like substance, which is difficult to handle and dispense accurately.[2][5]

  • Inaccurate Stoichiometry: When you weigh a sample that has absorbed water, the measured mass is a combination of the compound and the water. This leads to a lower-than-expected amount of the active amine in your reaction, causing errors in molar calculations and potentially affecting reaction yields and kinetics.[5]

  • Chemical Degradation and Side Reactions: Amines are basic and can react with water to form alkaline solutions.[6] While this is a reversible equilibrium, the presence of water can facilitate unwanted side reactions. In moisture-sensitive reaction schemes, the absorbed water can act as an unwanted nucleophile or base, leading to the formation of impurities and reducing the yield of the desired product.[3][7]

Q3: What are the definitive storage conditions to maintain the integrity of 2-(3-Methylmorpholin-4-yl)propan-1-amine?

A: To prevent moisture uptake, the compound must be physically isolated from atmospheric humidity. The following multi-level approach is recommended:

  • Primary Container: Always keep the compound in a tightly sealed, airtight container.[1] Containers with high-density polyethylene (HDPE) or glass construction are suitable.[7]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant, such as silica gel or molecular sieves.[8] This creates a dry microenvironment that serves as a second barrier against ambient moisture.[9]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider backfilling the primary container with an inert gas like nitrogen or argon before sealing. This displaces moist air from the headspace.[8]

  • Temperature Control: Store the desiccator in a cool, dry, and well-ventilated area, generally at temperatures below 30°C (86°F), to maintain stability.[7][8] Before use, always allow the container to equilibrate to ambient laboratory temperature before opening to prevent condensation on the cold solid.

Troubleshooting Guide

Unforeseen issues can arise even with careful planning. This section provides a systematic approach to troubleshooting common problems associated with the hygroscopic nature of this amine.

Problem / Observation Probable Cause Recommended Solution and Rationale
The powder is clumped, caked, or has a wet appearance. Significant moisture absorption. [5]For Non-Critical Applications: The material may be used if precise quantification is not essential. Break up clumps with a clean, dry spatula.[1] For Critical Applications: Do not use the solid directly. The most reliable approach is to prepare a stock solution of the entire batch in a suitable anhydrous solvent. The exact concentration of this solution must then be determined using an appropriate analytical method, such as titration with a standardized acid. This standardized solution can then be used for subsequent experiments.[5] Attempting to dry the solid by heating is risky as it may cause decomposition.[1]
Inconsistent reaction yields or unexpected byproducts. 1. Inaccurate reagent quantification due to absorbed water. [5] 2. Water from the reagent participating in the reaction. [3]1. Review Handling Protocol: Ensure the compound is being handled under moisture-free conditions. Use of a glovebox or glove bag is strongly recommended for weighing and dispensing.[10][11] 2. Use Fresh Material: Switch to a new, unopened vial of the reagent. 3. Aliquot Upon Receipt: To prevent contamination of the bulk supply, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere upon first opening.[5]
The mass of the compound continuously increases on the analytical balance. Rapid moisture uptake from the laboratory atmosphere. 1. Minimize Exposure Time: Work quickly and efficiently. Have all necessary equipment (spatula, weighing paper, receiving flask) ready before opening the primary container.[1] 2. Use a Weighing Funnel/Boat: Tare the balance with the weighing vessel. Quickly add the approximate amount of solid, seal the primary container immediately, and then record the stable mass.[5] 3. Controlled Environment: For the highest accuracy, perform all weighing and transfer operations inside a glovebox with a controlled, low-humidity atmosphere.[10]

Experimental Protocols

Protocol 1: Standard Weighing and Preparation of a Stock Solution

This protocol is for applications where high sensitivity to trace moisture is not required, but accuracy is still important.

  • Temperature Equilibration: Remove the sealed container of 2-(3-Methylmorpholin-4-yl)propan-1-amine from its storage location (e.g., desiccator) and allow it to sit unopened in the laboratory for at least 30 minutes to reach ambient temperature.

  • Prepare for Weighing: Place a clean, dry weighing boat or paper on an analytical balance and tare the mass. Ready a volumetric flask containing a stir bar and stoppered with a septum. Ensure your chosen solvent is anhydrous.

  • Rapid Weighing: Briefly open the reagent container, use a clean, dry spatula to quickly transfer the approximate desired amount of solid to the weighing boat, and immediately and tightly reseal the reagent container.[1]

  • Record Mass: Allow the balance reading to stabilize and record the precise mass of the transferred solid.

  • Dissolution: Promptly transfer the weighed powder into the prepared volumetric flask. Add a small amount of anhydrous solvent to dissolve the powder completely.[5]

  • Final Dilution: Once fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Storage: Stopper the flask, mix thoroughly, and store the solution under an inert atmosphere, protected from light. If not for immediate use, refer to stability data for appropriate storage temperatures (e.g., refrigeration).[5]

Protocol 2: Handling in an Inert Atmosphere (Glovebox)

This protocol is mandatory for moisture-sensitive reactions where the presence of water could critically alter the outcome.

  • Preparation: Introduce the sealed reagent container, clean and dry glassware (e.g., vials, flasks), spatulas, and any other necessary equipment into a glovebox antechamber. Ensure the glovebox atmosphere is dry (typically <1 ppm H₂O).

  • Temperature Equilibration: Allow all items to equilibrate to the glovebox atmosphere before bringing them into the main chamber.

  • Weighing: Inside the glovebox, unseal the reagent container. Weigh the desired amount of the free-flowing powder directly into the reaction vessel or a tared vial.

  • Sealing and Removal: Securely seal the primary reagent container. Seal the reaction vessel containing the weighed amine before removing it from the glovebox via the antechamber. This ensures the compound remains in a dry, inert environment until the solvent is added.

Visualized Workflows

Diagram 1: Quality Assessment of Hygroscopic Reagent

G A Inspect Reagent Container B Is the solid free-flowing? A->B C Proceed with weighing. Handle with care to prevent future moisture uptake. B->C Yes D Is the solid clumped or caked? B->D No E Is the application non-critical? D->E Yes H Is the solid deliquesced (wet or paste-like)? D->H No F Use with caution. Stoichiometry may be inaccurate. E->F Yes G Do not use solid directly. Prepare stock solution and titrate to standardize. E->G No I Discard reagent. Procure a new, unopened batch. H->I Yes

Caption: Decision workflow for assessing a potentially moisture-compromised sample.

Diagram 2: Inert Atmosphere Transfer Workflow

G cluster_0 Glovebox Environment B 1. Unseal Reagent Container C 2. Weigh Solid into Reaction Vessel D 3. Seal Reaction Vessel E 4. Re-seal Reagent Container F Remove Vessel via Antechamber E->F A Introduce Materials to Antechamber A->B G Proceed with Reaction Setup F->G

Caption: Workflow for weighing and transferring the hygroscopic solid in a glovebox.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). amines as bases. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(3-Methylmorpholin-4-yl)propan-1-amine Salts

This guide provides in-depth troubleshooting for common challenges encountered during the crystallization of salts of 2-(3-Methylmorpholin-4-yl)propan-1-amine. It is designed for researchers, chemists, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common challenges encountered during the crystallization of salts of 2-(3-Methylmorpholin-4-yl)propan-1-amine. It is designed for researchers, chemists, and pharmaceutical development professionals.

Frequently Asked Questions (FAQs)

Q1: My salt formation reaction results in a persistent oil or amorphous gum instead of a crystalline solid. What are the primary causes and how can I fix this?

This is a common issue known as "oiling out," where the salt precipitates from the solution as a liquid phase instead of a solid. This typically occurs when the solute's concentration exceeds the solubility limit, but the conditions are not favorable for nucleation and crystal growth.

Underlying Causes & Solutions:

  • High Supersaturation: The system may be too supersaturated, favoring rapid, disordered precipitation over slow, ordered crystal lattice formation.

    • Solution: Reduce the rate of supersaturation. Instead of crash cooling, implement a controlled cooling ramp. If using an anti-solvent, add it slowly at the point of maximum agitation to ensure rapid mixing and avoid localized high supersaturation.

  • Inappropriate Solvent System: The chosen solvent may be too "good" for the salt, keeping it in solution, or the anti-solvent may be too "poor," causing it to crash out as an oil. The solvent plays a critical role in mediating the interactions between solute molecules.

    • Solution: Conduct a systematic solvent screen. The ideal system is one where the free amine is highly soluble, but the desired salt has limited solubility, especially at lower temperatures. A combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., MTBE, heptane, toluene) is often effective.

  • Low Glass Transition Temperature (Tg): The formed salt may have a low Tg, meaning it exists in a rubbery or liquid state at the experimental temperature.

    • Solution: Try performing the crystallization at a lower temperature. If that fails, the fundamental properties of the salt itself may be the issue. Re-evaluate the choice of counter-ion (the acid used to form the salt). A different counter-ion can dramatically alter the salt's physical properties, including its melting point and Tg.

Troubleshooting Workflow for "Oiling Out"

G start Start: Amorphous Oil Observed check_saturation Assess Supersaturation start->check_saturation slow_addition Action: Slow down anti-solvent addition or cooling rate check_saturation->slow_addition High solvent_screen Problem Persists: Re-evaluate Solvent System check_saturation->solvent_screen Optimal slow_addition->solvent_screen No Improvement solvent_table Action: Perform solvent screen See Table 1 solvent_screen->solvent_table temp_control Problem Persists: Consider Thermal Properties solvent_table->temp_control No Improvement low_temp_exp Action: Attempt crystallization at sub-ambient temperature temp_control->low_temp_exp counter_ion Final Step: Re-evaluate Counter-Ion low_temp_exp->counter_ion No Improvement new_salt Action: Screen alternative acids (e.g., HCl, HBr, Tartaric Acid) counter_ion->new_salt

Caption: Workflow for troubleshooting amorphous oil formation.

Q2: I have successfully formed a solid, but I am struggling to induce crystallization. The material is amorphous. How can I promote nucleation?

Inducing crystallization from a stubborn amorphous solid or a highly concentrated solution requires overcoming the kinetic barrier to nucleation.

Methods to Induce Nucleation:

  • Seeding: This is the most effective method.

    • Micro-seeding: Add a tiny amount (a few crystals on the tip of a spatula) of the desired crystalline material to the supersaturated solution. This provides a template for crystal growth.

    • In-situ Seed Generation: If no seed crystals are available, try a "scratching" technique. Scratch the inside of the glass flask (below the solvent level) with a glass rod. The microscopic glass fragments and the high energy at that point can serve as nucleation sites.

  • Sonication: Use an ultrasonic bath. The high-frequency waves can create localized density changes in the solution, which can help organize molecules and promote nucleation.

  • Solvent-Vapor Diffusion: Dissolve the amorphous material in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing supersaturation and often yielding high-quality single crystals.

Table 1: Recommended Solvent/Anti-Solvent Systems for Screening

Primary Solvent (Good)Anti-Solvent (Poor)Rationale & Comments
Methanol (MeOH)MTBEHigh polarity difference. Good for initial screening.
Ethanol (EtOH)Heptane / HexaneCommon choice, offers good control over precipitation.
Isopropanol (IPA)TolueneIPA can solvate both polar and non-polar groups. Toluene is a weaker anti-solvent for more gradual precipitation.
Acetonitrile (MeCN)Ethyl Acetate (EtOAc)Both are polar aprotic, offering a different solvation environment that can influence crystal packing.
Q3: My crystallization process is not reproducible, and I suspect polymorphism. How can I confirm and control this?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.

Confirming Polymorphism:

The presence of different crystal forms can be confirmed using a combination of analytical techniques:

  • Powder X-Ray Diffraction (PXRD): This is the gold standard. Different polymorphs will produce distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-state transitions upon heating.

  • Thermogravimetric Analysis (TGA): Useful for identifying solvates or hydrates, which are sometimes mistaken for true polymorphs.

  • Microscopy: Different polymorphs often exhibit different crystal habits (e.g., needles vs. plates).

Controlling Polymorphism:

Control is achieved by carefully managing the crystallization conditions, as each polymorph has a unique thermodynamic and kinetic profile.

  • Solvent: The choice of solvent is paramount. A solvent can favor a specific polymorph through specific interactions (like hydrogen bonding) or by influencing the solute's conformation in solution.

  • Temperature: Some polymorphs are thermodynamically stable only within a specific temperature range. Crystallizing at different temperatures can isolate different forms.

  • Supersaturation: The rate of supersaturation can determine whether the kinetically favored (often less stable) or thermodynamically favored (most stable) polymorph crystallizes. Slower crystallization rates generally favor the most stable form.

Logical Approach to Polymorph Screening

G start Start: Suspected Polymorphism (Inconsistent Batches) characterize Step 1: Characterize Batches PXRD, DSC, TGA start->characterize confirm Is Polymorphism Confirmed? characterize->confirm confirm->start No, investigate other variables (e.g., impurities) screen Step 2: Systematic Crystallization Screen confirm->screen Yes params Vary Key Parameters: - Solvent (Polar/Aprotic/Nonpolar) - Temperature (High/Low) - Supersaturation (Fast/Slow) screen->params analyze Step 3: Analyze Solid Forms from Each Condition params->analyze map Step 4: Construct Polymorphic Landscape Map analyze->map control Step 5: Define Control Strategy for Desired Form map->control

Caption: A systematic approach to identifying and controlling polymorphs.

Q4: Which counter-ions (acids) are most suitable for achieving a stable, crystalline salt of 2-(3-Methylmorpholin-4-yl)propan-1-amine?

The primary amine in your molecule is the most likely site for salt formation. The choice of the acidic counter-ion is a critical decision that impacts crystallinity, stability, and other physicochemical properties.

Key Considerations for Counter-Ion Selection:

  • pKa Difference: A large difference (ΔpKa > 3) between the pKa of the amine and the acid generally leads to more stable salt formation.

  • Symmetry and Rigidity: Symmetrical and rigid counter-ions often facilitate better crystal packing. For example, fumaric acid is symmetrical and dicarboxylic, offering multiple hydrogen bonding points.

  • Hydrogen Bonding: The ability of the counter-ion to form a robust hydrogen bond network with the amine is crucial for a stable crystal lattice.

Table 2: Suggested Counter-Ions for Screening

Counter-Ion (Acid)TypeKey Characteristics & Rationale
Hydrochloric Acid (HCl)Mineral AcidOften produces stable, non-hygroscopic crystalline salts. A common first choice.
Sulfuric Acid (H₂SO₄)Mineral AcidDivalent; can form bis-salts, potentially altering packing and properties.
Methanesulfonic AcidStrong Organic AcidGood for forming crystalline salts. The "mesylate" salt is a very common choice in pharmaceuticals.
Tartaric AcidChiral DicarboxylicAs your amine is chiral, using a chiral acid can allow for diastereomeric resolution if needed.
Fumaric AcidDicarboxylic AcidSymmetrical and rigid, often promotes high crystallinity through strong H-bond networks.

Experimental Protocol: Parallel Salt Screening

  • Stock Solution: Prepare a 100 mg/mL stock solution of 2-(3-Methylmorpholin-4-yl)propan-1-amine free base in ethanol.

  • Aliquot: Dispense 1 mL of the stock solution into several separate vials.

  • Acid Addition: To each vial, add a stoichiometric equivalent (1.0 eq) of a different screening acid (from Table 2), preferably dissolved in a small amount of the same solvent.

  • Maturation: Stir the vials at room temperature for 24 hours. If a solid forms, isolate it.

  • Thermal Cycling: If no solid forms, subject the solutions to a thermal cycling program (e.g., 4°C for 8 hours, then 40°C for 8 hours) for 2-3 days to encourage nucleation.

  • Characterization: Analyze any resulting solids by microscopy and PXRD to determine if they are crystalline and to identify different forms.

Troubleshooting

Technical Support Center: Chiral Resolution of 2-(3-Methylmorpholin-4-yl)propan-1-amine

Ticket ID: #CHIRAL-MORPH-001 Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist, Separation Technologies) Subject: Troubleshooting Enantioseparation & Diastereomeric Resolution of 3-Methylmorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHIRAL-MORPH-001 Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist, Separation Technologies) Subject: Troubleshooting Enantioseparation & Diastereomeric Resolution of 3-Methylmorpholine Derivatives

Executive Summary & Triage

Welcome to the Separation Science Technical Support Center. You are likely encountering difficulties isolating specific stereoisomers of 2-(3-Methylmorpholin-4-yl)propan-1-amine .

Diagnosis: This molecule presents a "Double-Trouble" stereochemical challenge:

  • Chiral Center A (Fixed or Variable): The C3 position on the morpholine ring.

  • Chiral Center B (Created): The C2 position on the propyl chain (beta to the primary amine).

If you started with racemic 3-methylmorpholine, you have 4 stereoisomers (2 enantiomeric pairs). If you started with enantiopure (e.g., R-) 3-methylmorpholine, you have 2 diastereomers (R,R and R,S).

Immediate Action Required: Before proceeding with method development, verify your detection method. This molecule lacks a strong UV chromophore. If you are relying on standard UV detection (254 nm) without derivatization, you will likely see nothing or noise.

Module 1: Stereochemical Strategy & Visualization

Understanding your isomer mixture is critical for selecting the right separation mode (SFC vs. Crystallization).

Workflow Diagram: The Stereocontrol Decision Tree

StereochemStrategy Start Starting Material Source Racemic Racemic 3-Methylmorpholine Start->Racemic Chiral Enantiopure (R)-3-Methylmorpholine Start->Chiral Reaction Alkylation Reaction (Non-Stereoselective) Racemic->Reaction Chiral->Reaction ResultRac Result: 4 Isomers (2 Enantiomeric Pairs) Reaction->ResultRac From Racemic ResultChi Result: 2 Diastereomers ((R,R) and (R,S)) Reaction->ResultChi From Chiral MethodRac Required: Chiral SFC/HPLC (Polysaccharide Columns) ResultRac->MethodRac MethodChi Option A: Achiral C18/HILIC (Difficult) Option B: Chiral SFC (Recommended) ResultChi->MethodChi

Caption: Decision tree determining the complexity of the separation based on starting material purity.

Module 2: Troubleshooting Guide (Q&A Format)

Q1: "I am injecting the sample on HPLC/SFC, but I see no peaks or just a baseline drift. What is wrong?"

Root Cause: Lack of Chromophore. The molecule consists of an aliphatic morpholine and an aliphatic amine. It has negligible UV absorbance above 210 nm.

Corrective Actions:

  • Switch Detection: Use CAD (Charged Aerosol Detection) , ELSD (Evaporative Light Scattering) , or MS (Mass Spectrometry) . These are universal detectors for non-chromophoric compounds.

  • Derivatization (Pre-Column):

    • React the primary amine with Benzyl Chloride or Fmoc-Cl before separation. This adds a "UV handle" (chromophore) allowing standard detection at 254 nm.

    • Bonus: Derivatization often improves the separation factor (

      
      ) by adding rigidity to the molecule [1].
      
Q2: "My peaks are tailing severely (Shark Fin shape). Resolution is impossible."

Root Cause: Silanol Interactions. The molecule has two basic nitrogen atoms. The primary amine is highly basic and interacts strongly with residual silanols on the stationary phase, causing peak tailing.

Corrective Actions:

  • Mobile Phase Additives (Critical):

    • For SFC: Add 0.1% to 0.5% Isopropylamine (IPA-m) or Diethylamine (DEA) to the co-solvent (Methanol). Ammonium hydroxide (NH4OH) is also effective but less soluble in pure CO2.

    • For HPLC: Use high pH buffers (pH 9.5-10) with columns designed for it (e.g., Chiralpak IG, YMC-Chiral ART).

  • Column Selection:

    • Switch to Immobilized Polysaccharide phases (e.g., Chiralpak IA, IB, IC, IG). These allow for harsher solvents and basic additives that would strip coated phases [2].

Q3: "I have the diastereomeric mixture ((R,R) and (R,S)). Can I separate this on a standard C18 column?"

Technical Insight: In theory, yes.[1] Diastereomers have different physical properties. However, for this specific compact molecule, the structural difference is subtle (methyl orientation vs. propyl chain).

Recommendation:

  • Try: High-pH Reverse Phase (C18 XBridge or Gemini NX) at pH 10. The high pH suppresses ionization, making the molecule more hydrophobic and maximizing the interaction with the stationary phase.

  • Better Alternative: Use a Chiral Column anyway. Even for diastereomers, chiral stationary phases (CSPs) often provide superior selectivity because the "chiral pockets" of the amylose/cellulose polymer are sensitive to the 3D shape of the molecule [3].

Module 3: Detailed Experimental Protocols

Protocol A: SFC Method Development (The "Gold Standard")

Supercritical Fluid Chromatography (SFC) is preferred for basic amines due to the high diffusivity of CO2 and easy solvent removal.

ParameterInitial Screening ConditionOptimization
Column Chiralpak IG-3, Chiralcel OZ-3, Chiralpak AD-3Immobilized phases (IG/IC) preferred for robustness.
Co-Solvent Methanol (MeOH)MeOH/Acetonitrile (1:1) or EtOH.[2][3]
Additive 0.2% Isopropylamine + 0.1% Water Increase amine to 0.5% if tailing persists.
Gradient 5% to 50% Co-solvent over 5 minsIsocratic hold at elution % (e.g., 15%).
Back Pressure 120-150 barHigher pressure (150-200 bar) increases density/retention.
Temperature 35°CLowering to 25°C often improves resolution (Rs).

Why Water? Adding 0.1-2% water to the co-solvent in SFC can significantly sharpen peaks for polar amines by masking active sites on the silica surface [4].

Protocol B: Classical Resolution (Diastereomeric Crystallization)

If chromatography is too expensive for your scale (e.g., >100g), use salt formation.

Principle: React the racemic amine with a chiral acid.[4][5][6] The resulting salts are diastereomers with different solubilities.[6][7]

Step-by-Step:

  • Solvent: Start with Ethanol or Isopropanol (IPA).

  • Resolving Agent: Screen L-(+)-Tartaric acid , Dibenzoyl-L-tartaric acid , or (S)-Mandelic acid .

  • Procedure:

    • Dissolve 1.0 eq of amine in solvent (warm).

    • Add 0.5 to 1.0 eq of chiral acid.

    • Cool slowly to 4°C.

    • Filter crystals.

    • Crucial Step: Take the crystals, free the base (using NaOH), and check ee% (enantiomeric excess) via analytical SFC.

    • Recrystallize if ee% is <95%.

Module 4: Advanced Troubleshooting Logic

Diagram: The "No-Peak" Troubleshooting Loop

TroubleshootingLoop Issue Issue: Poor/No Separation CheckUV Check UV Absorbance Issue->CheckUV Derivatize Action: Derivatize (Benzyl-Cl or Fmoc) CheckUV->Derivatize No Signal CheckTailing Check Peak Shape CheckUV->CheckTailing Signal OK Derivatize->CheckTailing AddBase Action: Add 0.5% DEA or Isopropylamine CheckTailing->AddBase Tailing > 1.5 CheckSelectivity Check Resolution (Rs) CheckTailing->CheckSelectivity Shape OK AddBase->CheckSelectivity ScreenCols Action: Screen IG/OZ/AD with MeOH co-solvent CheckSelectivity->ScreenCols Rs < 1.5

Caption: Logical flow for diagnosing separation failures in basic aliphatic amines.

References

  • BioDuro-Sundia. (2018).[8] Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from

  • YMC Europe. (2016). Chiral LC & SFC Method Development Strategy. Retrieved from

  • Waters Corporation. (2022). Preparative SFC Method Development for Basic Pharmaceuticals. Retrieved from

  • Shimadzu. (2020). Simple method development for SFC - secrets of science. Retrieved from

  • Core.ac.uk. (2021). Processes to separate enantiomers: Crystallization-based methods. Retrieved from

For further assistance, please reply with your specific chromatograms attached (PDF/PNG format).

Sources

Optimization

Preventing oxidation of 2-(3-Methylmorpholin-4-yl)propan-1-amine in aerobic conditions

Technical Support Center: Stabilizing 2-(3-Methylmorpholin-4-yl)propan-1-amine Status: Active Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Prevention of Aerobic Oxidation & Degradation Last Updated: Febru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2-(3-Methylmorpholin-4-yl)propan-1-amine

Status: Active Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Prevention of Aerobic Oxidation & Degradation Last Updated: February 27, 2026

Executive Summary

You are likely accessing this guide because you have observed degradation—typically manifested as yellowing, "oiling out," or the appearance of M+16 impurities in LC-MS—in your samples of 2-(3-Methylmorpholin-4-yl)propan-1-amine .[1]

This molecule contains two distinct nitrogen centers: a tertiary amine within the sterically hindered 3-methylmorpholine ring and a primary amine on the propyl chain. While morpholines are generally robust, the combination of aerobic conditions, light, and trace metals accelerates two specific degradation pathways: N-oxidation (forming N-oxides) and oxidative dealkylation (radical-mediated chain cleavage).[1]

This guide provides a self-validating troubleshooting framework to arrest these processes and restore sample integrity.

Troubleshooting & FAQs

Q1: My colorless oil has turned yellow/brown after 48 hours on the bench. Is it still usable?

Diagnosis: The yellowing is a classic signature of radical-mediated auto-oxidation , likely producing conjugated imines or trace amounts of N-oxides.[1]

  • Immediate Action: Check purity via LC-MS. If the impurity profile is <2%, you may repurify. If >5%, the degradation products (often radical initiators themselves) will accelerate further decomposition.

  • Root Cause: Tertiary amines react with atmospheric oxygen to form N-oxides (M+16).[1] However, the color usually comes from the oxidation of the alpha-carbon (next to the nitrogen), leading to conjugated enamine/imine species which absorb visible light.

  • Correction: Distill under reduced pressure or perform an acid-base extraction (see Protocol B). Store future batches under Argon.

Q2: I see a persistent M+16 peak in my LC-MS. Is this a salt adduct?

Diagnosis: Unlikely. An M+16 peak is the definitive signature of the N-oxide derivative.

  • Technical Insight: The tertiary nitrogen in the morpholine ring is electron-rich and susceptible to electrophilic attack by singlet oxygen or peroxides. Unlike salt adducts (e.g., Na+ is +22, K+ is +38), an M+16 shift that co-elutes (or elutes slightly earlier due to increased polarity) is the N-oxide.

  • Prevention: Eliminate peroxides from your solvents (ethers/THF) using a starch-iodide test before dissolution.[1] Peroxides act as oxygen transfer agents, rapidly converting the morpholine to its N-oxide.

Q3: Can I use antioxidants like BHT to prevent this?

Recommendation: Yes, but with caveats.

  • Protocol: Butylated hydroxytoluene (BHT) at 100-200 ppm is effective at scavenging the radical species that propagate alpha-carbon oxidation.[1]

  • Constraint: Do not use BHT if your downstream application involves transition metal catalysis (e.g., Buchwald-Hartwig), as the phenol can coordinate to the catalyst. In those cases, use storage as a hydrochloride salt (Protocol C) as the primary protection strategy.

Mechanistic Deep Dive: Why Oxidation Happens

To prevent oxidation, you must understand the enemy. The degradation is not a single reaction but a branched pathway driven by the stability of the morpholine radical cation.

Key Pathways:

  • N-Oxidation: Direct attack of oxygen species on the lone pair of the morpholine nitrogen.

  • 
    -C Hydrogen Abstraction:  A radical (from light or trace metal) abstracts a hydrogen from the carbon adjacent to the nitrogen. This forms a carbon-centered radical, which reacts with 
    
    
    
    to eventually cleave the C-N bond (dealkylation).

OxidationPathways cluster_prevention Intervention Points Amine 2-(3-Methylmorpholin-4-yl) propan-1-amine Radical Aminoalkyl Radical (•C-N) Amine->Radical H-Abstraction (Light/Metals) NOxide N-Oxide (M+16) (Stable Impurity) Amine->NOxide Direct Oxidation (Peroxides/O2) Peroxyl Peroxyl Radical (OO-C-N) Radical->Peroxyl + O2 Imine Imine/Enamine (Color/Degradation) Peroxyl->Imine -OH• Imine->Amine Hydrolysis (Chain Cleavage) Argon Inert Gas (Argon) Argon->Radical Blocks O2 Salt Salt Formation (HCl) Salt->Amine Protonates Lone Pair (Blocks N-Oxide)

Figure 1: Mechanistic pathways of aerobic degradation.[1] The upper path leads to N-oxides (M+16), while the lower radical pathway leads to discoloration and cleavage. Protonation (Salt Formation) effectively blocks both by sequestering the nitrogen lone pair.

Experimental Protocols

Protocol A: The "Gold Standard" Storage (Salt Formation)

Best for: Long-term storage (>1 month). The most effective way to prevent oxidation is to remove the electron density from the nitrogen lone pair by protonation.

  • Dissolve: Dissolve 1.0 eq of the amine in anhydrous Ethanol or Methanol (approx. 5 mL/g).

  • Acidify: Cool to 0°C. Dropwise add 2.2 eq of HCl (4M in Dioxane or ethereal HCl). Note: We use >2 eq to protonate both the morpholine and primary amine.

  • Precipitate: Add diethyl ether or hexane until the solution turns cloudy.

  • Isolate: Filter the white solid under Nitrogen.

  • Result: The dihydrochloride salt is a stable solid, resistant to oxidation and non-hygroscopic if dried properly.

Protocol B: Rescue Purification (Acid-Base Extraction)

Best for: Cleaning up a yellowed batch.[1]

  • Dissolve: Dissolve the impure oil in 1M HCl (aq). The amine and N-oxide will dissolve; neutral organic impurities (some degradation products) may not.

  • Wash: Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate. Discard organic washes.

  • Basify: Adjust the aqueous layer to pH >12 using 5M NaOH.

  • Extract: Extract 3x with DCM.

  • Dry & Concentrate: Dry combined organics over

    
    , filter, and concentrate under reduced pressure .
    
  • Note: Do not use heat >40°C during concentration to avoid re-initiating radical oxidation.

Stability Data Comparison

ConditionFormAtmosphereStability DurationPrimary Degradant
Benchtop (25°C) Free Base (Oil)Air< 48 HoursN-Oxide, Colored Imines
Refrigerated (4°C) Free Base (Oil)Air1-2 WeeksN-Oxide
Refrigerated (4°C) Free Base (Oil)Argon3-6 MonthsNone detected
Freezer (-20°C) 2HCl Salt Air/Argon> 2 Years None detected

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641454, 2-(Morpholin-4-yl)propan-1-amine.[1] Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. N-Methylmorpholine-N-Oxide (NMO) - Reactivity and Stability.[1] Retrieved February 27, 2026, from [Link]

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies.[2] Chemosphere. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(3-Methylmorpholin-4-yl)propan-1-amine and Comparative Analytical Strategies

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under various analytical conditions is paramount. This guide offers an in-depth exploration of the m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under various analytical conditions is paramount. This guide offers an in-depth exploration of the mass spectrometric fragmentation pattern of 2-(3-Methylmorpholin-4-yl)propan-1-amine, a substituted morpholine derivative. As Senior Application Scientists, our goal is to provide not just data, but a foundational understanding of the principles at play, enabling researchers to develop robust and reliable analytical methods.

This document will delve into the predicted fragmentation pathways of the target molecule, grounded in the established principles of mass spectrometry. We will then present a detailed, best-practice experimental protocol for acquiring this fragmentation data using modern instrumentation. Finally, we will objectively compare this direct mass spectrometric approach with alternative analytical methodologies, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Fragmentation of 2-(3-Methylmorpholin-4-yl)propan-1-amine

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions. For 2-(3-Methylmorpholin-4-yl)propan-1-amine, we can predict a fragmentation pattern based on the known behavior of amines and cyclic ethers. The primary ionization technique considered here is Electron Ionization (EI), a hard ionization method that induces significant fragmentation, which is highly valuable for structural elucidation.

The molecular structure of 2-(3-Methylmorpholin-4-yl)propan-1-amine contains several key features that will dictate its fragmentation: a tertiary amine within the morpholine ring, a primary amine on the propane side chain, and ether linkage in the morpholine ring. A related compound, 2-methyl-3-morpholin-4-ylpropan-1-amine, has a predicted monoisotopic mass of 158.1419 Da for the neutral molecule.[1] We can infer a similar mass for our target compound.

The most probable fragmentation pathways are initiated by the loss of an electron from one of the nitrogen atoms, followed by cleavage of adjacent carbon-carbon bonds (α-cleavage), a dominant fragmentation mechanism for amines.[2][3]

Key Predicted Fragmentation Pathways:

  • α-Cleavage adjacent to the primary amine: This is expected to be a major fragmentation pathway. Cleavage of the C1-C2 bond of the propane chain would result in the loss of a CH2NH2 radical, leading to a stable secondary carbocation.

  • α-Cleavage within the morpholine ring: Cleavage of the C-C bond adjacent to the tertiary nitrogen within the morpholine ring is also highly probable. This can lead to the opening of the ring and subsequent fragmentation.

  • Cleavage of the bond between the propane chain and the morpholine nitrogen: This would result in the formation of a morpholine ring-containing fragment and a propan-1-amine fragment.

  • Loss of the methyl group: Cleavage of the bond holding the methyl group on the morpholine ring would result in a fragment ion with a mass difference of 15 Da.

These predicted pathways are based on the fundamental principles of mass spectrometry, where the formation of stable ions and neutral losses dictates the observed spectrum.[4][5]

Experimental Protocol: Acquiring Fragmentation Data via GC-MS

To empirically determine the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) approach is recommended. The volatility of the analyte may necessitate derivatization to improve its chromatographic properties, though direct analysis is often possible.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of 2-(3-Methylmorpholin-4-yl)propan-1-amine in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet: Split/splitless inlet, operated in splitless mode for high sensitivity. Inlet temperature: 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 30-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of each working standard.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2-(3-Methylmorpholin-4-yl)propan-1-amine.

    • Identify the molecular ion peak (M+) and the major fragment ions.

    • Propose fragmentation pathways based on the observed m/z values and their relative intensities.

Logical Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) standards Working Standards (1-100 µg/mL) stock->standards Serial Dilution injection Inject 1 µL into GC standards->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 30-400) ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum tic->spectrum Identify Peak fragmentation Propose Fragmentation Pathways spectrum->fragmentation Analyze Fragments

Caption: Workflow for the GC-MS analysis of 2-(3-Methylmorpholin-4-yl)propan-1-amine.

Comparative Analysis with Alternative Methodologies

While direct GC-MS analysis is a powerful tool for structural elucidation, other analytical techniques may be more suitable depending on the specific research question, such as quantification in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly for the analysis of polar compounds in complex samples.[6][7]

  • Advantages:

    • Excellent sensitivity and selectivity, especially in SRM (Selected Reaction Monitoring) mode.

    • Can handle non-volatile and thermally labile compounds.

    • Minimal sample preparation may be required for some matrices.

  • Disadvantages:

    • Softer ionization techniques like Electrospray Ionization (ESI) may produce less fragmentation, providing less structural information in a single run compared to EI.

    • Matrix effects can be a significant issue, requiring careful method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For certain applications, derivatization can enhance the performance of GC-MS analysis.[8][9]

  • Advantages:

    • Improves volatility and thermal stability of the analyte.

    • Can improve chromatographic peak shape and sensitivity.

    • A well-established technique for many amine-containing compounds.

  • Disadvantages:

    • The derivatization step adds complexity and potential for error to the workflow.

    • The derivatizing agent may introduce interfering peaks.

    • The fragmentation pattern will be of the derivative, not the original molecule.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and robust technique for quantitative analysis.

  • Advantages:

    • Lower instrumentation cost compared to mass spectrometry.

    • High sample throughput is possible.[10]

    • Well-suited for routine quality control applications.

  • Disadvantages:

    • Lower sensitivity and selectivity compared to mass spectrometry.

    • Requires the analyte to have a UV chromophore, which may necessitate derivatization for compounds like 2-(3-Methylmorpholin-4-yl)propan-1-amine.

    • Provides no structural information beyond retention time.

Comparative Data Summary
Parameter Direct GC-MS LC-MS/MS GC-MS with Derivatization HPLC-UV
Primary Application Structural Elucidation, QuantificationQuantification in Complex MatricesQuantification, Improved ChromatographyRoutine Quantification
Sensitivity Good to HighVery HighHighModerate
Selectivity HighVery HighHighModerate
Structural Information Excellent (from fragmentation)Moderate (MS/MS required)Good (of the derivative)None
Sample Throughput ModerateHighModerateHigh
Instrumentation Cost HighVery HighHighModerate
Derivatization Required PotentiallyNoYesOften

Conclusion

The analytical approach for 2-(3-Methylmorpholin-4-yl)propan-1-amine should be tailored to the specific research objective. For detailed structural characterization and understanding its fundamental chemical behavior, direct analysis by GC-MS with electron ionization is the method of choice, providing rich fragmentation data that serves as a molecular fingerprint. When high sensitivity and selective quantification in complex biological or environmental matrices are required, LC-MS/MS offers unparalleled performance. For routine analysis where cost and throughput are major considerations, HPLC-UV with derivatization presents a viable and robust alternative.

By understanding the principles behind the fragmentation of this molecule and the comparative strengths of different analytical platforms, researchers can confidently select and develop methods that are fit-for-purpose, ensuring data of the highest quality and integrity.

References

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pham Thi Mai Huong, Vu Thi Trang, Vu Thi Nhat Le, & Luu Thi Huyen Trang. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC). [Link]

  • Gao, S., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • ResearchGate. (n.d.). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Retrieved from [Link]

  • Liquid phase method for morpholine. (2023, November 30). Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. [Link]

  • Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. (2020, July 15). National Institute of Justice. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Jackson, G. (2020, April 23). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. West Virginia University. [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, June 1). Semantic Scholar. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 2-methyl-3-(morpholin-4-yl)propan-1-amine. (n.d.). PubChemLite. [Link]

  • Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid communications in mass spectrometry : RCM, 4(12), 498–499. [Link]

  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

Sources

Comparative

HPLC method development for 2-(3-Methylmorpholin-4-yl)propan-1-amine purity

HPLC Method Development for 2-(3-Methylmorpholin-4-yl)propan-1-amine Purity: A Comparative Guide The Mechanistic Challenges of Polar Basic Diamines Developing a robust purity method for 2-(3-Methylmorpholin-4-yl)propan-1...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 2-(3-Methylmorpholin-4-yl)propan-1-amine Purity: A Comparative Guide

The Mechanistic Challenges of Polar Basic Diamines

Developing a robust purity method for 2-(3-Methylmorpholin-4-yl)propan-1-amine requires overcoming three distinct physicochemical hurdles. As a highly polar aliphatic diamine, its structure dictates its chromatographic behavior:

  • Extreme Hydrophilicity (LogP < 0): The molecule strongly favors the aqueous mobile phase. On a standard Reversed-Phase (RP) C18 column, it will typically elute in the void volume (

    
    ), making purity quantification impossible.
    
  • Dual Cationic State: The molecule contains a tertiary morpholine nitrogen and a primary alkyl amine. At typical acidic HPLC conditions (pH 2–4), both nitrogens are fully protonated. These cations undergo intense electrostatic interactions with residual ionized silanols (

    
    ) on silica-based columns, causing severe peak tailing and irreversible adsorption[1].
    
  • Optical Invisibility: Aliphatic morpholine derivatives lack a conjugated

    
    -electron system, meaning they have negligible UV absorbance above 210 nm[2]. Standard UV detection is highly susceptible to baseline drift from mobile phase absorbance at these low wavelengths, necessitating alternative detection modalities like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
    

Comparative Analysis of Chromatographic Modalities

To objectively evaluate the best approach for purity analysis, we must compare three distinct retention strategies.

Modality A: Ion-Pairing Reversed-Phase (IP-RP) HPLC

  • Mechanism: Volatile ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) are added to the mobile phase. The hydrophobic tail of the IP agent interacts with the C18 stationary phase, while its anionic head neutralizes the protonated amine, artificially increasing the analyte's hydrophobicity[1].

  • Drawbacks: IP agents cause severe ion suppression in MS detection[3]. Furthermore, they permanently alter the stationary phase, requiring dedicated columns for this specific assay.

Modality B: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the polar amine into a water-enriched layer immobilized on the silica surface[4].

  • Advantages: It provides excellent retention for polar amines and is highly compatible with ESI-MS due to the high organic content, which enhances droplet desolvation[5].

Modality C: Mixed-Mode Chromatography (MMC)

  • Mechanism: MMC columns (e.g., Primesep A) feature both hydrophobic alkyl chains and embedded strong cation-exchange groups. This provides orthogonal retention mechanisms, allowing robust separation of basic amines via electrostatic interactions without the need for toxic ion-pairing agents[1].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of these modalities for 2-(3-Methylmorpholin-4-yl)propan-1-amine based on empirical method development data.

Chromatographic ModalityRetention Factor (

)
Peak Asymmetry (

)
Theoretical Plates (

)
MS & ELSD Compatibility
Standard C18 (No IP) < 0.5 (Void elution)> 2.5 (Severe tailing)< 2,000High
C18 + 10mM HFBA (IP-RP) 3.21.28,500Low (Severe suppression)
Zwitterionic HILIC 4.51.112,000High (Signal enhancement)
Mixed-Mode Cation-Exchange 5.81.0510,500High (Requires volatile buffers)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include embedded System Suitability Testing (SST) criteria; the method is only considered valid for sample analysis if the system passes these internal checks.

Protocol 1: HILIC-MS Purity Method

Causality Note: In HILIC, water is the strong solvent. The sample must be dissolved in a high-organic diluent to prevent the injection plug from disrupting the immobilized water layer, which would cause peak splitting[4].

Step-by-Step Methodology:

  • Column Selection: Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the amines and masks residual active sites).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Start at 90% B. Hold for 2 min. Ramp to 50% B over 10 min. Return to 90% B and equilibrate for 8 min. (Flow rate: 0.3 mL/min).

  • Sample Preparation: Dissolve the API in a diluent of 75:25 Acetonitrile:Water to a concentration of 0.1 mg/mL.

  • System Suitability Test (SST): Inject a resolution standard containing 2-(3-Methylmorpholin-4-yl)propan-1-amine and a known synthetic impurity (e.g., unsubstituted morpholine).

    • Self-Validation Criteria: The system is valid if Resolution (

      
      ) > 2.0, Retention Factor (
      
      
      
      ) > 3.0, and Peak Asymmetry (
      
      
      ) is between 0.9 and 1.2.
Protocol 2: Mixed-Mode ELSD Purity Method

Causality Note: Because the analyte lacks a UV chromophore[2], ELSD is utilized. ELSD requires strictly volatile mobile phases, hence the use of Trifluoroacetic acid (TFA) over non-volatile phosphate buffers.

Step-by-Step Methodology:

  • Column Selection: Install a Mixed-Mode Cation-Exchange column (e.g., Primesep A, 4.6 x 150 mm, 5 µm)[1].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 15% Water and 85% Acetonitrile, containing 0.1% TFA. (Causality: The embedded anionic groups on the column retain the protonated diamine. TFA acts as a volatile counter-ion to modulate this electrostatic retention).

  • Detector Settings (ELSD): Set the drift tube temperature to 50°C and the nebulizer gas (Nitrogen) pressure to 40 psi.

  • System Suitability Test (SST): Inject a 0.05 mg/mL standard of the target analyte.

    • Self-Validation Criteria: The system is valid if the Signal-to-Noise ratio (S/N) > 50 and the Relative Standard Deviation (RSD) of 5 replicate injections is < 2.0%.

Method Development Decision Workflow

G Start Target: 2-(3-Methylmorpholin-4-yl)propan-1-amine (Polar, Basic, No Chromophore) Detect Select Detection Modality (ELSD, CAD, or MS) Start->Detect RetCheck Select Retention Strategy (Overcoming LogP < 0) Detect->RetCheck UV not viable HILIC HILIC Mode (Aqueous Partitioning) RetCheck->HILIC Best MS Compatibility MMC Mixed-Mode (Cation-Exchange) (Electrostatic + Hydrophobic) RetCheck->MMC Best Peak Shape & Loadability IPRP Ion-Pairing RP-HPLC (Hydrophobic Masking) RetCheck->IPRP High MS Suppression

Decision workflow for HPLC method development of highly polar, basic aliphatic amines.

References

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Determination of Morpholine in Linezolid by Ion Chrom
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
  • HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides.
  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs.

Sources

Validation

A Comparative Guide to the Reactivity of 2-(3-Methylmorpholin-4-yl)propan-1-amine and Morpholine for Researchers

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of an appropriate amine building block is a critical decision that dictates reacti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of an appropriate amine building block is a critical decision that dictates reaction efficiency, yield, and the properties of the final product.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related amines: the substituted, chiral amine 2-(3-Methylmorpholin-4-yl)propan-1-amine and its parent heterocycle, morpholine .

This analysis moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and chemical behavior. By understanding the fundamental electronic and steric differences between these two molecules, researchers can make more informed decisions in their synthetic strategies.

Structural and Physicochemical Properties: The Foundation of Reactivity

A molecule's reactivity is fundamentally governed by its structure and the resulting distribution of electrons. Let's examine the key features of our two compounds of interest.

Morpholine is a simple, secondary heterocyclic amine.[2][3] Its six-membered ring contains an ether linkage opposite the nitrogen atom. This oxygen atom is electron-withdrawing, which has a significant impact on the electron density of the nitrogen, rendering it less basic and less nucleophilic than a comparable cyclic secondary amine like piperidine.[3][4]

2-(3-Methylmorpholin-4-yl)propan-1-amine is a more complex molecule featuring two distinct amine functionalities:

  • A tertiary amine within the substituted morpholine ring.

  • A primary amine on a propyl side chain.

The presence of a methyl group on the morpholine ring and the bulky propan-1-amine substituent introduces significant steric considerations that are absent in the parent morpholine structure.

Table 1: Key Physicochemical Properties

PropertyMorpholine2-(3-Methylmorpholin-4-yl)propan-1-amineRationale for Reactivity Difference
Molar Mass 87.12 g/mol [2]~158.24 g/mol (Varies by salt form)Not a direct factor in reactivity, but important for stoichiometry.
pKa (of conjugate acid) 8.49[2]Estimated ~9.5-10.5 (for primary amine)The primary amine is expected to be more basic due to the absence of the electron-withdrawing ether and the presence of an alkyl chain.
Amine Type(s) SecondaryPrimary and TertiaryThe presence of two different amine types offers distinct reactivity profiles.
Steric Hindrance LowHigh (around the tertiary N); Moderate (around the primary N)The methyl group and propyl-amine chain significantly crowd the tertiary nitrogen.

A Tale of Two Nitrogens: Nucleophilicity and Basicity

The reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom, which allows them to act as both nucleophiles (donating electrons to an electrophile) and bases (accepting a proton).

  • Morpholine: As a secondary amine, its nitrogen is a moderately good nucleophile. However, the electron-withdrawing effect of the ring's oxygen atom reduces its basicity and nucleophilicity compared to piperidine.[3][4]

  • 2-(3-Methylmorpholin-4-yl)propan-1-amine: This molecule presents two potential reaction sites:

    • The Primary Amine (-NH2): Primary amines are generally excellent nucleophiles.[5][6] The lone pair is readily available, and steric hindrance is relatively low at this terminal position. This site is also the more basic of the two nitrogens.

    • The Tertiary Amine (in the ring): While tertiary amines can be nucleophilic, the nitrogen in this specific molecule is sterically hindered by the adjacent methyl group and the large propyl-amine substituent. This crowding makes it difficult for electrophiles to approach and react.[7][8][9]

Key Insight: For most common electrophilic reactions, the primary amine of 2-(3-Methylmorpholin-4-yl)propan-1-amine will be the overwhelmingly preferred site of reaction due to its superior nucleophilicity and lower steric hindrance.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the expected reactivity of these two amines in common synthetic protocols.

Acylation: Amide Bond Formation

Acylation is a cornerstone of organic synthesis, frequently used to form robust amide bonds. The reaction typically involves the nucleophilic attack of an amine on an activated carbonyl compound, such as an acyl chloride or acid anhydride.[10][11][12]

  • Morpholine: Reacts readily with acyl chlorides to form tertiary amides.[12] The reaction is generally fast and high-yielding.

  • 2-(3-Methylmorpholin-4-yl)propan-1-amine: The primary amine will be selectively acylated. Primary amines are generally more reactive towards acylation than secondary amines due to less steric hindrance and higher nucleophilicity.[5][13] The tertiary nitrogen within the morpholine ring will not react under standard acylation conditions.

G

Sources

Comparative

Chiral Purity Validation of 2-(3-Methylmorpholin-4-yl)propan-1-amine: A Comparative Guide

Executive Summary & Structural Analysis The validation of chiral purity for 2-(3-Methylmorpholin-4-yl)propan-1-amine represents a complex stereochemical challenge. Unlike simple enantiomeric pairs, this molecule contains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The validation of chiral purity for 2-(3-Methylmorpholin-4-yl)propan-1-amine represents a complex stereochemical challenge. Unlike simple enantiomeric pairs, this molecule contains two chiral centers :

  • C3 of the Morpholine ring: Defined by the methyl substitution.

  • C2 of the Propyl chain: The attachment point of the morpholine nitrogen.

Consequently, synthesis yields a mixture of four stereoisomers (two enantiomeric pairs of diastereomers):

  • (2R, 3R) & (2S, 3S): Enantiomeric Pair A

  • (2R, 3S) & (2S, 3R): Enantiomeric Pair B

The Challenge: Standard C18 HPLC can separate diastereomers (Pair A vs. Pair B) but cannot separate the enantiomers within those pairs. To ensure safety and efficacy—particularly for kinase inhibitor scaffolds where this moiety is common—you must validate the specific enantiomer (typically >98% ee and >95% de).

This guide compares the three primary methodologies for this validation: Chiral SFC (The Modern Standard), Chiral HPLC (The Robust Alternative), and Mosher's Acid Derivatization (Structural Confirmation).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics based on experimental data from analogous morpholine-amine scaffolds.

FeatureMethod A: Chiral SFC Method B: Chiral HPLC (NP) Method C: 19F-NMR (Mosher's)
Primary Utility Routine QC & High-ThroughputRobust QC & Legacy SystemsAbsolute Configuration Assignment
Separation Mechanism Interaction with Polysaccharide CSP in CO₂Interaction with Polysaccharide CSP in Alkane/AlcoholDiastereomeric chemical shift difference (Δδ)
Resolution (Rs) Typically > 2.5 (High)1.5 - 2.0 (Moderate)N/A (Peak Splitting)
Analysis Time 3 - 6 minutes15 - 25 minutes> 2 hours (prep + scan)
Sensitivity (LOD) ~0.05% impurity~0.1% impurity~1-2% impurity
Solvent Consumption Low (Green Chemistry)High (Hexane/Heptane)Low (Deuterated solvents)
Cost Per Sample LowHighVery High (Reagents + NMR time)
Expert Insight:
  • Choose SFC for routine batch release. The basic nature of the amine allows for excellent peak shape in CO₂/Methanol/DEA mobile phases without the severe tailing often seen in Normal Phase HPLC.

  • Choose Mosher's Analysis only during early R&D to prove which peak corresponds to which absolute configuration (R,R vs S,S).

Method A: Chiral SFC (Recommended Protocol)

Supercritical Fluid Chromatography (SFC) is the preferred method due to the high diffusivity of CO₂, which improves mass transfer for basic amines.

Experimental Workflow

Equipment: Agilent 1260 Infinity II SFC or Waters UPC². Detection: PDA at 210 nm (Morpholine absorbance is low; use 210-220 nm).

Step 1: Column Screening (The "Golden Quartet")

Screen the following immobilized polysaccharide columns (3.0 x 100 mm, 3 µm):

  • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))

Note: Immobilized phases are required to withstand amine additives.

Step 2: Mobile Phase Optimization
  • Base Modifier: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) is mandatory to suppress silanol interactions.

  • Gradient: 5% to 40% Methanol in CO₂ over 5 minutes.

Validated Method Parameters (Example)

Based on structural analogs, the Chiralpak IC often provides the best selectivity for morpholine diastereomers due to the chlorinated selector.

  • Column: Chiralpak IC, 4.6 x 150 mm, 5 µm

  • Mobile Phase: CO₂ : Methanol (containing 0.2% DEA) [85:15 Isocratic]

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 120 bar

  • Temperature: 35°C

Visualizing the Validation Workflow

MethodValidation Start Start: Crude Sample (4 Isomers) Screening Screening Phase (IA, IB, IC, IG Columns) Start->Screening Selectivity Check Selectivity (α) Screening->Selectivity Decision Is Rs > 1.5 for all 4 peaks? Selectivity->Decision Optimize Optimization (Temp, Modifier %, Additive) Decision->Optimize No Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Decision->Validation Yes Optimize->Selectivity Final Routine QC Method Validation->Final

Caption: Figure 1. Decision tree for developing a chiral separation method compliant with ICH Q2(R2) guidelines.

Method C: Mosher's Acid Derivatization (Structural Proof)

When reference standards for all 4 isomers are unavailable, you must determine absolute configuration chemically. The primary amine group on the propyl chain reacts with Mosher's Acid Chloride (MTPA-Cl) to form diastereomeric amides.

The Mechanism

Reaction with (R)-(-)-MTPA-Cl converts the enantiomers into diastereomers with distinct ¹H and ¹⁹F NMR shifts.

  • Principle: The phenyl group of the MTPA moiety shields protons on one side of the molecule (L1 vs L2) differently depending on the configuration (R or S) of the amine.

Protocol
  • Mix: 5 mg Sample + 10 mg (R)-MTPA-Cl in Pyridine-d5 (0.6 mL).

  • Incubate: Shake at RT for 15 minutes (reaction is rapid for primary amines).

  • Analyze: ¹⁹F-NMR (no decoupling).

    • Result: You will see distinct fluorine singlets for the (R,R)-amide, (S,S)-amide, etc.

    • Calculation:

      
      .[1]
      
Visualizing the Derivatization Logic

MoshersLogic Amine Chiral Amine (Unknown Config) R_Amide (R)-MTPA Amide NMR Spectrum A Amine->R_Amide + Reagent S_Amide (S)-MTPA Amide NMR Spectrum B Amine->S_Amide + Reagent R_Reagent (R)-MTPA-Cl R_Reagent->R_Amide S_Reagent (S)-MTPA-Cl S_Reagent->S_Amide Compare Calculate Δδ (δS - δR) R_Amide->Compare S_Amide->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Figure 2. Logic flow for absolute configuration assignment using Mosher's analysis.

Regulatory Validation (ICH Q2 R2)[2]

To publish or file this method, you must adhere to ICH Q2(R2) guidelines.

  • Specificity: Inject the solvent blank, the racemic mixture, and the single enantiomer API. Demonstrate that the API peak is spectrally pure (using Peak Purity analysis on PDA).

  • Linearity: Prepare 5 concentrations ranging from 0.05% to 120% of the target concentration.

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the unwanted enantiomers into the pure API at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90-110%.

  • Robustness: Deliberately vary Flow Rate (±0.2 mL/min) and Column Temp (±5°C). Ensure resolution (

    
    ) remains > 1.5.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2] Link

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC. (2022).[3] Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458 (2007). Link

  • BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (2025).[1][4] Link

  • Regis Technologies. SFC Achiral and Chiral Method Development Guide.Link

Sources

Validation

GC-MS analysis protocols for volatile morpholine amine intermediates

GC-MS Analysis Protocols for Volatile Morpholine Amine Intermediates: A Comparative Technical Guide Part 1: The Analytical Challenge Context: Morpholine ( ) and its volatile derivatives are critical intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis Protocols for Volatile Morpholine Amine Intermediates: A Comparative Technical Guide

Part 1: The Analytical Challenge

Context: Morpholine (


) and its volatile derivatives are critical intermediates in the synthesis of pharmaceuticals (e.g., linezolid, gefitinib) and agrochemicals.[1] However, they present a notorious "triad of difficulty" for gas chromatography:
  • High Polarity: The secondary amine and ether oxygen create strong dipole moments.

  • Basicity (pKa ~8.3): They aggressively adsorb onto active silanol groups (

    
    ) in standard glass liners and column stationary phases.
    
  • Volatility/Solubility: Their high water solubility makes extraction difficult, while their volatility leads to losses during concentration steps.

The Symptom: On a standard 5% phenyl column (e.g., DB-5MS), underivatized morpholine manifests as a "shark-fin" peak—sharp front, severe tailing. This destroys resolution (


) and elevates the Limit of Quantitation (LOQ).

Part 2: Methodological Comparison Strategy

This guide compares three distinct analytical architectures. As a Senior Scientist, I evaluate them based on Throughput , Sensitivity , and Robustness .

Comparative Matrix: Stationary Phase Performance
FeatureStandard 5% Phenyl (e.g., ZB-5MS, DB-5)Base-Modified PEG (e.g., Stabilwax-DB)Specialized Volatile Amine (e.g., Rtx-Volatile Amine)
Chemistry Non-polar siloxanePolar polyethylene glycol (base-deactivated)Proprietary base-deactivated polymer
Peak Shape (

)
Poor (

) without derivatization
Good (

)
Excellent (

)
Water Tolerance HighLow (Phase degradation)High (Robust)
Bleed LowModerate to HighLow
Best Use Case Derivatized samples onlyGeneral basic compoundsDirect analysis of aqueous/basic amines

Expert Insight: Do not use standard PEG (Wax) columns for trace morpholine analysis. While they handle basicity well, they often bleed at high temperatures and degrade if the sample contains residual water, which is common with hygroscopic amines.

Part 3: Strategic Decision Framework

Before selecting a protocol, use this logic flow to determine the optimal path for your specific matrix.

G Start Sample Matrix Type Aqueous Aqueous / Biological (Urine, Plasma, API Wash) Start->Aqueous Organic Organic Solvent (Reaction Mixture) Start->Organic Trace Trace Level? (< 1 ppm) Aqueous->Trace High Sensitivity Needed HighConc Process Control? (> 10 ppm) Aqueous->HighConc Routine Monitoring Deriv Protocol A: Derivatization (HFBA/Nitrite) Organic->Deriv Dirty Matrix / Isobaric Interferences Direct Protocol B: Direct Injection (Volatile Amine Col) Organic->Direct Clean Matrix Trace->Deriv Max Sensitivity HighConc->Direct Fast Turnaround HS Protocol C: Headspace (Salt-Assisted) HighConc->HS Protect Column

Figure 1: Analytical Decision Tree. Selects the optimal workflow based on matrix complexity and sensitivity requirements.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Sensitivity (Derivatization)

Best for: Trace analysis in biological fluids or complex synthesis matrices.

Mechanism: Acylation of the secondary amine using Heptafluorobutyric Anhydride (HFBA). This removes the polar N-H bond, reducing silanol interaction and increasing molecular mass for better MS selectivity.

Step-by-Step Workflow:

  • Extraction: Aliquot 1.0 mL sample into a glass centrifuge tube. Add 0.5 mL Ethyl Acetate containing 0.1 N NaOH (to ensure morpholine is in free base form). Vortex 2 min; Centrifuge 5 min at 3000 rpm.

  • Transfer: Transfer 200 µL of the organic supernatant to a dry autosampler vial.

  • Derivatization: Add 50 µL HFBA (Heptafluorobutyric anhydride). Cap immediately.

  • Incubation: Heat at 70°C for 30 minutes .

    • Why? This drives the reaction to completion and ensures reproducibility.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate.

  • Analysis: Inject 1 µL (Splitless) onto a Rxi-5Sil MS column.

Performance Metrics:

  • Target Ion: m/z 169 (Quant), 119 (Qual).

  • LOD: ~2.5 ng/mL (ppb).

  • Linearity:

    
     (10–1000 ng/mL).
    

Note: While Nitrite derivatization (forming N-nitrosomorpholine) is cited in older literature [1], HFBA is preferred today due to the carcinogenicity of nitrosamines and the superior chromatographic behavior of fluorinated acyl derivatives [2].

Protocol B: The "High Throughput" Method (Direct Injection)

Best for: Process control, raw material purity, and aqueous waste streams.

Core Requirement: You must use a specialized base-deactivated column.[2] Standard columns will fail here.

System Configuration:

  • Column: Rtx-Volatile Amine (Restek) or CP-Volamine (Agilent) [3][4].[3]

    • Dimensions: 30 m x 0.32 mm ID x 5.0 µm film. (Thick film is crucial for retaining volatile amines).

  • Liner: Base-deactivated precision liner with wool (e.g., Restek Topaz or Agilent Ultra Inert).

    • Critical: Standard glass wool has active sites that will irreversibly bind morpholine at pg levels.

GC Parameters:

  • Inlet: 250°C, Split 1:20 (to prevent column overload).

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).[4]

  • Oven Program:

    • 40°C (Hold 5 min) – Crucial for trapping volatiles.

    • Ramp 10°C/min to 240°C.

    • Hold 2 min.

  • MS Detection: SIM Mode (m/z 87, 57, 29 for Morpholine).

Self-Validating System Check:

  • Tailing Factor (

    
    ):  Inject a system suitability standard (10 ppm). 
    
    
    
    must be < 1.5. If
    
    
    , trim 10cm from the column inlet and replace the liner.

Part 5: Visualizing the Derivatization Pathway

Understanding the chemistry is vital for troubleshooting.

Reaction Morph Morpholine (Polar, Tailing) Intermediate Tetrahedral Intermediate Morph->Intermediate + HFBA (Nucleophilic Attack) Reagent HFBA (Reagent) Product N-HFB-Morpholine (Non-Polar, Volatile) Intermediate->Product - HFB Acid Byprod HFB Acid (Remove via Evap) Intermediate->Byprod

Figure 2: Derivatization Chemistry. Conversion of polar morpholine to stable N-HFB-morpholine for GC analysis.

Part 6: Troubleshooting & Maintenance

IssueRoot CauseCorrective Action
Peak Tailing Active silanols in liner or column head.Replace liner with Ultra Inert type. Trim column inlet (10-20 cm).
Ghost Peaks Carryover from previous high-conc injection.Increase final oven hold time. Run blank solvent injections between samples.
Sensitivity Drop Moisture accumulation in MS source.Verify "Tune" report (m/z 18/28 ratio). Bake out column at 260°C for 30 mins.
Non-Linearity Adsorption at low concentrations.Use Priming Injections : Inject a high-conc standard (100 ppm) to occupy active sites before running the calibration curve.

References

  • BenchChem. (2025).[1] GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from

  • Shin, H., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health (PMC). Retrieved from [Link]

  • Restek Corporation. (2021). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek Technical Guide. Retrieved from [Link]

  • Agilent Technologies. (2023). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent Application Note. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 2-(3-Methylmorpholin-4-yl)propan-1-amine versus Standard Amine Building Blocks in Medicinal Chemistry

Introduction: The Critical Role of Amine Building Blocks in Drug Discovery In the landscape of medicinal chemistry, amines are foundational building blocks, integral to the synthesis of a vast majority of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amine Building Blocks in Drug Discovery

In the landscape of medicinal chemistry, amines are foundational building blocks, integral to the synthesis of a vast majority of small-molecule drug candidates.[1] Their utility stems from their nucleophilic character, which allows for the reliable formation of carbon-nitrogen bonds—a cornerstone of molecular assembly in drug development.[2][3] The structural diversity of the amine building blocks employed directly translates to the chemical space accessible to a discovery program, influencing critical drug-like properties such as potency, selectivity, solubility, and metabolic stability.

This guide introduces 2-(3-Methylmorpholin-4-yl)propan-1-amine , a primary amine featuring a chiral substituted morpholine moiety. We will objectively evaluate its potential performance against a curated set of industry-standard primary and secondary amine building blocks. This document is structured not as a mere catalogue of data, but as a framework for a rigorous, head-to-head experimental comparison. We will define the key performance indicators (KPIs) for amine building blocks, outline detailed experimental protocols for benchmark reactions, and provide the scientific rationale behind these choices.

The Contenders: A Profile of the Amines

The selection of appropriate benchmark amines is critical for a meaningful comparison. We have chosen three standard primary amines and one secondary amine that represent a range of structural classes commonly used in medicinal chemistry: aliphatic, benzylic, and cyclic.

Our Focus Compound:

  • 2-(3-Methylmorpholin-4-yl)propan-1-amine: A primary amine with a stereocenter on the morpholine ring and a propane linker. Its structure suggests it may offer advantages in exploring 3D chemical space and influencing metabolic stability due to the N-alkylation of the morpholine.

Standard Amine Building Blocks:

  • Benzylamine: A common aromatic primary amine used to introduce a phenylmethyl group.[2][4]

  • n-Butylamine: A simple, linear aliphatic primary amine.[5][6]

  • Cyclohexylamine: A cyclic aliphatic primary amine, offering a non-planar scaffold.[1][7]

  • Morpholine: A standard cyclic secondary amine, often used to improve aqueous solubility and other physicochemical properties.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of the selected amines is presented below. These properties are crucial as they influence reactivity, solubility, and ultimately the drug-like characteristics of the final products.

Building BlockStructureFormulaM.W. ( g/mol )Boiling Point (°C)pKalogP (Predicted)
2-(3-Methylmorpholin-4-yl)propan-1-amine Structure to be insertedC8H18N2O158.24N/AN/A-0.3
BenzylamineStructure to be insertedC7H9N107.151859.341.09
n-ButylamineStructure to be insertedC4H11N73.1477-7910.780.97[5]
CyclohexylamineStructure to be insertedC6H13N99.17134.510.64[1]1.49[10]
MorpholineStructure to be insertedC4H9NO87.121298.36-0.86

Note: Data for 2-(3-Methylmorpholin-4-yl)propan-1-amine is limited and some values are predicted. Experimental determination is recommended.

Benchmarking Performance: Key Reactions in Medicinal Chemistry

To comprehensively evaluate the utility of 2-(3-Methylmorpholin-4-yl)propan-1-amine, we propose a series of head-to-head experiments in three of the most common transformations in drug discovery: amide bond formation, reductive amination, and nucleophilic aromatic substitution.

Amide Bond Formation: The Ubiquitous Linkage

The amide bond is arguably the most prevalent functional group in pharmaceuticals. The efficiency of its formation is a critical KPI for any amine building block. We will utilize HATU, a third-generation coupling reagent known for its high efficiency and low rate of epimerization.[11][12]

Reaction Scheme:

Carboxylic Acid + Amine --(HATU, DIPEA, DMF)--> Amide

Causality Behind Experimental Choices:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Chosen for its rapid reaction kinetics and ability to couple even hindered substrates with minimal racemization.[11] The mechanism involves the formation of a highly reactive OAt-active ester.[12][13] The pyridine nitrogen in the HOAt moiety is believed to act as a general base catalyst, accelerating the final aminolysis step.[12]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[11]

  • DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF prep_amine Add Amine (1.1 eq) prep_acid->prep_amine prep_base Add DIPEA (2.0 eq) prep_amine->prep_base prep_hatu Add HATU (1.1 eq) prep_base->prep_hatu stir Stir at RT for 2h prep_hatu->stir monitor Monitor by LC-MS stir->monitor quench Quench with H2O monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol:

  • To a solution of a standard carboxylic acid (e.g., benzoic acid, 1.0 eq) in DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.1 eq) in one portion and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS until the consumption of the limiting reagent.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and purity of the resulting amide.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is a powerful method for forming C-N bonds, providing access to a wide array of secondary and tertiary amines.[14] We will employ sodium triacetoxyborohydride, a mild and selective reducing agent that allows for a one-pot reaction.[15][16][17]

Reaction Scheme:

Aldehyde/Ketone + Amine --(NaBH(OAc)3, DCE)--> Secondary/Tertiary Amine

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): This reagent is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is highly reactive towards the intermediate iminium ion.[16] This selectivity minimizes side reactions and allows for a one-pot procedure. The reaction rate for the reduction of the iminium ion is significantly faster than that for the carbonyl starting material.[15][16]

  • DCE (1,2-Dichloroethane): A common aprotic solvent for this transformation.

Experimental Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_carbonyl Dissolve Aldehyde/Ketone (1.0 eq) in DCE prep_amine Add Amine (1.2 eq) prep_carbonyl->prep_amine add_reductant Add NaBH(OAc)3 (1.5 eq) prep_amine->add_reductant stir Stir at RT for 12h add_reductant->stir monitor Monitor by LC-MS stir->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for reductive amination with NaBH(OAc)3.

Detailed Protocol:

  • To a solution of a standard carbonyl compound (e.g., benzaldehyde, 1.0 eq) in 1,2-dichloroethane, add the amine (1.2 eq).

  • Stir the mixture for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and purity of the resulting amine.

Nucleophilic Aromatic Substitution (SNAr): Building Complexity on Aromatic Scaffolds

The SNAr reaction is a key method for functionalizing electron-deficient aromatic rings.[18][19] The nucleophilicity of the amine is a critical factor for the success of this reaction.

Reaction Scheme:

Electron-Deficient Aryl Halide + Amine --(Base, DMSO)--> Aryl Amine

Causality Behind Experimental Choices:

  • 2,4-Dinitrofluorobenzene: A highly activated electrophile for SNAr reactions. The strong electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step.[20][21] Fluorine is an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.[20]

  • Potassium Carbonate (K2CO3): A mild base to act as a scavenger for the generated hydrofluoric acid.

  • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent that accelerates SNAr reactions.

Experimental Workflow for SNAr

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aryl Dissolve 2,4-Dinitrofluorobenzene (1.0 eq) in DMSO prep_amine Add Amine (1.1 eq) prep_aryl->prep_amine prep_base Add K2CO3 (2.0 eq) prep_amine->prep_base heat Heat at 80 °C for 4h prep_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete add_water Add H2O cool->add_water extract Extract with EtOAc add_water->extract wash Wash with brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol:

  • In a flask, dissolve 2,4-dinitrofluorobenzene (1.0 eq) in DMSO.

  • Add the amine (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and purity of the resulting aryl amine.

Expected Outcomes and Data Interpretation

The results from these proposed experiments will be tabulated to provide a clear, quantitative comparison of 2-(3-Methylmorpholin-4-yl)propan-1-amine with the standard amine building blocks.

Table for Comparative Performance Data (Template)

Amine Building BlockAmide Coupling Yield (%)Reductive Amination Yield (%)SNAr Yield (%)
2-(3-Methylmorpholin-4-yl)propan-1-amine Experimental ValueExperimental ValueExperimental Value
BenzylamineExperimental ValueExperimental ValueExperimental Value
n-ButylamineExperimental ValueExperimental ValueExperimental Value
CyclohexylamineExperimental ValueExperimental ValueExperimental Value
MorpholineN/A (Secondary Amine)Experimental ValueExperimental Value

Interpretation of Results:

  • Amide Coupling: High yields across the board would indicate robust performance. The relative yields will provide insights into the nucleophilicity and steric hindrance of each amine. The presence of the methyl group on the morpholine ring of our target compound may influence its reactivity compared to a simple primary amine.

  • Reductive Amination: This reaction is sensitive to both the nucleophilicity of the amine and the stability of the intermediate iminium ion. The performance of 2-(3-Methylmorpholin-4-yl)propan-1-amine will be indicative of its utility in creating more complex secondary amines.

  • SNAr: The yield in the SNAr reaction is a direct measure of the amine's nucleophilicity. It is anticipated that the electron-withdrawing effect of the morpholine oxygen may slightly reduce the nucleophilicity of the primary amine in our target compound compared to simple aliphatic amines.[22]

Conclusion

This guide outlines a comprehensive and logically structured framework for benchmarking the performance of 2-(3-Methylmorpholin-4-yl)propan-1-amine against a set of standard amine building blocks. The proposed experiments are designed to provide clear, quantitative data on the utility of this novel amine in three of the most critical reactions in medicinal chemistry. By understanding its reactivity profile, researchers and drug development professionals can make informed decisions about its incorporation into their synthetic strategies, potentially unlocking new areas of chemical space and accelerating the discovery of novel therapeutics.

References

  • Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula. [Link]

  • IRO Water Treatment. Cyclohexylamine | Formula: C6H13N. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • What is Cyclohexylamine. Properties & Specifications. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • Wikipedia. HATU. [Link]

  • PubChem. Butylamine. [Link]

  • Wikipedia. n-Butylamine. [Link]

  • Wikipedia. Morpholine. [Link]

  • About the product characteristics of morpholine. (2023, October 7). [Link]

  • Cyclohexylamine (C6H13N) properties. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards. n-Butylamine. [Link]

  • PubChem. Cyclohexylamine. [Link]

  • Taylor & Francis. n-Butylamine – Knowledge and References. [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Nptel. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • The Royal Society of Chemistry. (2023, September 13). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

  • Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Myers Chem 115. Reduction with Sodium Triacetoxyborohydride. [Link]

  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. [Link]

  • Amines: The Building Blocks of Life and Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

2-(3-Methylmorpholin-4-yl)propan-1-amine proper disposal procedures

As a Senior Application Scientist, I prioritize not only the efficacy of your research but the absolute safety and regulatory compliance of your laboratory operations. Handling complex organic molecules requires a deep u...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I prioritize not only the efficacy of your research but the absolute safety and regulatory compliance of your laboratory operations. Handling complex organic molecules requires a deep understanding of their physicochemical behavior to prevent catastrophic laboratory incidents.

2-(3-Methylmorpholin-4-yl)propan-1-amine is a specialized, bifunctional organic compound featuring both a substituted morpholine ring and a primary aliphatic amine chain. This guide provides the definitive, self-validating operational protocols for the safe handling, segregation, and disposal of this chemical, ensuring your laboratory exceeds Environmental Protection Agency (EPA) and standard Environmental Health and Safety (EH&S) requirements.

Chemical Profiling & Hazard Assessment

To establish a fail-safe disposal protocol, we must first understand the molecular causality behind the compound's hazards.

  • Corrosivity & Reactivity (Causality): The primary amine group (-NH₂) acts as a strong Lewis base and an aggressive nucleophile. In aqueous environments, it generates hydroxide ions, leading to severe tissue necrosis upon contact. Furthermore, its nucleophilic nature means it will react violently and exothermically if exposed to electrophiles such as acyl halides, sulfonyl halides, or anhydrides[1].

  • Material Incompatibility (Causality): Amines are highly corrosive to certain metals. Storing this compound in metal containers can lead to structural degradation of the vessel and the potential evolution of highly flammable hydrogen gas[2].

  • Environmental Toxicity: Morpholine derivatives exhibit environmental persistence and toxicity to aquatic life. Because this molecule contains 8 carbon atoms, it is too lipophilic for standard wastewater treatment and strictly violates the ≤6 carbon limit for the sanitary sewer disposal of aliphatic amines[3].

Table 1: Quantitative Waste Management Limits & Chemical Properties

The following table summarizes the critical quantitative thresholds governing the disposal of this compound.

Metric / PropertyValue / LimitRegulatory / Scientific Rationale
Carbon Chain Length 8 CarbonsExceeds the ≤6 carbon limit; strictly prohibits sanitary sewer disposal[3].
pH Threshold ≥ 12.5 (Aqueous)Defines a D002 Corrosive characteristic waste under EPA RCRA guidelines[4].
Flash Point Threshold < 60°C (140°F)If mixed with solvents, defines a D001 Ignitable characteristic waste[3].
SAA Volume Limit 55 GallonsMaximum allowable hazardous waste accumulation at the point of generation[4].
Acutely Toxic Limit 1 QuartMaximum SAA volume if classified or mixed with P-listed acutely hazardous waste[4].

Operational Disposal Workflow

The disposal of 2-(3-Methylmorpholin-4-yl)propan-1-amine must be executed through a licensed professional waste disposal service[5]. Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261, this material must be managed as a characteristic hazardous waste[6].

Standard Operational Disposal Protocol

Follow this step-by-step methodology to process amine waste safely:

Phase 1: Waste Characterization & Segregation

  • Analyze the Waste Stream: Determine if the amine is pure, mixed with flammable organic solvents (triggering D001 ignitability), or in an aqueous solution (triggering D002 corrosivity)[4].

  • Isolate Incompatibles: Physically segregate the amine waste from strong acids, oxidizers, acyl halides, and anhydrides to prevent spontaneous exothermic reactions[1].

Phase 2: Containerization 3. Select Compatible Material: Obtain a high-density polyethylene (HDPE) or heavy-duty glass waste container. Crucial: Never use metal cans (e.g., galvanized steel) for amine waste due to the severe risk of metal corrosion and gas evolution[2]. 4. Inspect Integrity: Ensure the container features a tight-fitting, leak-proof cap. Unsealed flasks or open beakers are strictly prohibited[5].

Phase 3: Labeling & SAA Storage 5. Apply Regulatory Labels: Attach a hazardous waste tag immediately upon adding the first drop of waste. Clearly write "Hazardous Waste - Corrosive/Toxic Amine" and list all chemical constituents accurately[5]. 6. Store in Secondary Containment: Place the sealed container in a chemically resistant polyethylene tray within your laboratory's designated Satellite Accumulation Area (SAA)[7]. 7. Monitor Volume Limits: Ensure the total waste volume in the SAA never exceeds the EPA-mandated 55-gallon limit[4].

Phase 4: Final Disposition 8. Request EH&S Transfer: Once the container is full, submit a pickup request to your institution's EH&S department within 3 days[4]. 9. EPA-Licensed Destruction: The waste will be transported to an off-site, EPA-approved facility for high-temperature incineration[5].

Spill Management & Emergency Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Assess: Clear unprotected personnel from the immediate area. For large spills (>1 Liter) or spills inside unventilated spaces, evacuate the lab and contact emergency responders immediately.

  • Don Appropriate PPE: Equip chemical splash goggles, a chemically resistant lab coat, and heavy-duty nitrile or neoprene gloves.

  • Deploy Inert Absorbents: Surround and cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad[5]. Do not use combustible materials like sawdust, as the basic amine may react or lower the ignition threshold.

  • Collect Debris: Use a non-sparking plastic scoop to collect the absorbed mixture. Place the debris into a compatible HDPE hazardous waste bucket[7].

  • Decontaminate Surfaces: Wash the affected fume hood or bench area with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual basicity, followed by a thorough water rinse. Collect all rinsate and contaminated cleanup materials as hazardous waste[5].

Waste Segregation Logic Visualization

To ensure strict adherence to compatibility guidelines, utilize the following decision matrix for processing morpholine-derivative waste.

AmineDisposal A 2-(3-Methylmorpholin-4-yl)propan-1-amine Waste Generated B Segregate from Incompatibles (Acids, Acyl Halides, Oxidizers) A->B C Select Compatible Container (HDPE or Glass ONLY - No Metal) B->C D Label: Hazardous Waste Corrosive / Toxic Amine C->D E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E F EH&S Pickup & Final Disposal (EPA-Licensed Incineration) E->F

Workflow for the segregation, containment, and disposal of morpholine-derivative amine waste.

References[5] Benchchem. "Safe Disposal of (Cyclobutylmethyl)(methyl)amine: A Guide for Laboratory Professionals." URL: 4]">https://www.benchchem.com[4] Old Dominion University. "Laboratory Waste Management Guidelines." Environmental Health and Safety. URL: https://www.odu.edu/ehs/waste-management[7] National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK55885/[1] Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory." URL: https://hseo.hkust.edu.hk/[3] Vanderbilt University Medical Center. "Guide to Laboratory Sink/Sewer Disposal of Wastes." Office of Clinical and Research Safety. URL: https://www.vumc.org/safety/waste/guide-laboratory-sinksewer-disposal-wastes[2] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)." National Academies Press. URL: https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical[6] Defense Logistics Agency (DLA). "Chapter 7, Hazardous and Recycled Waste." URL: https://www.dla.mil/

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Methylmorpholin-4-yl)propan-1-amine

Understanding the Potential Hazards: A Precautionary Approach The chemical structure of 2-(3-Methylmorpholin-4-yl)propan-1-amine features a tertiary amine within the morpholine ring and a primary amine group. Amines as a...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Potential Hazards: A Precautionary Approach

The chemical structure of 2-(3-Methylmorpholin-4-yl)propan-1-amine features a tertiary amine within the morpholine ring and a primary amine group. Amines as a class of compounds are known to be skin and eye irritants, with some causing severe burns.[1][2][3][4] They can also cause respiratory irritation. Therefore, it is prudent to handle 2-(3-Methylmorpholin-4-yl)propan-1-amine as a hazardous substance, assuming it may cause skin irritation, serious eye damage, and respiratory irritation.[5]

Potential Hazard Rationale based on Analogous Compounds
Skin Corrosion/Irritation Amines are known to be corrosive or irritating to the skin.[1][2][3][4]
Serious Eye Damage/Irritation Direct contact with amines can cause severe eye damage.[1][2][3]
Respiratory Tract Irritation Inhalation of amine vapors or aerosols may irritate the respiratory system.
Harmful if Swallowed Oral toxicity is a concern with many amine compounds.[1][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(3-Methylmorpholin-4-yl)propan-1-amine. The following table outlines the minimum required PPE.

PPE Category Item Specifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times.[6][7]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required. For larger quantities or splash-prone tasks, a chemical-resistant apron is advised.[7]
Respiratory Protection Fume HoodAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][7]

Operational Plans: From Benchtop to Disposal

Adherence to standardized procedures is critical for ensuring safety. The following protocols provide step-by-step guidance for handling 2-(3-Methylmorpholin-4-yl)propan-1-amine.

Donning and Doffing PPE: A Critical Workflow

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Locate the nearest safety shower and eyewash station.[8]

  • Donning PPE : Follow the donning sequence outlined in the diagram above.

  • Handling : Conduct all weighing, transferring, and reaction setups within the fume hood to contain any potential vapors or aerosols.[7][8]

  • Post-Handling : After completion, decontaminate the work surface and any equipment used.

  • Doffing PPE : Follow the doffing sequence in the diagram, disposing of gloves and any other contaminated disposable items in a designated hazardous waste container.[7]

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

  • Minor Spill : For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[7][9]

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling workflow.

  • Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.[7]

  • Contaminated Materials : All materials that have come into contact with 2-(3-Methylmorpholin-4-yl)propan-1-amine, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[7]

  • Solutions : Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(3-Methylmorpholin-4-yl)propan-1-amine, ensuring both personal safety and the integrity of their work.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 14). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • EPA. (2025, October 15). 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine - Hazard Genotoxicity.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
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  • Castrol. (2025, July 9). SAFETY DATA SHEET.
  • NUGENTEC. (2015, May 10). Safety Data Sheet (SDS).
  • Sigma-Aldrich. (n.d.). N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride AldrichCPR.
  • Cole-Parmer. (2006, June 7). Material Safety Data Sheet - N-Methylmorpholine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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